molecular formula C13H13N3 B2661248 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole CAS No. 866008-96-0

6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole

Cat. No.: B2661248
CAS No.: 866008-96-0
M. Wt: 211.268
InChI Key: LCYIHMQLJWZHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indazole (CAS 866008-96-0) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This chemical features a 1H-indazole core substituted at the 6-position with a 2,5-dimethylpyrrole ring, creating a unique molecular scaffold with a molecular weight of 211.27 g/mol and the molecular formula C13H13N3 . The indazole nucleus is a privileged structure in pharmacology, known for its versatile biological activities and presence in several therapeutically active molecules . Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antifungal properties, making them a highly valuable template for developing novel bioactive agents . Specifically, the structural motif of annulating heterocycles like pyrrole onto the indazole core is a recognized strategy in the synthesis of compounds for probing antiproliferative and apoptotic activity against human cell lines . As such, this compound serves as a critical advanced intermediate or building block for researchers synthesizing complex molecules for high-throughput screening, structure-activity relationship (SAR) studies, and the development of new therapeutic candidates in oncology and other disease areas. This product is intended for research applications in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate precautions, utilizing proper personal protective equipment (PPE) and adhering to their institution's chemical safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2,5-dimethylpyrrol-1-yl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-9-3-4-10(2)16(9)12-6-5-11-8-14-15-13(11)7-12/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYIHMQLJWZHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC3=C(C=C2)C=NN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for the novel compound 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new heterocyclic compounds with potential therapeutic value.

Introduction: The Scientific Rationale

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with a wide range of documented biological activities.[1][2] Derivatives of indazole have been developed as potent inhibitors of various enzymes and receptors, leading to their use as anti-inflammatory, analgesic, and anti-cancer agents.[3][4] The incorporation of a pyrrole moiety, another biologically significant heterocycle, onto the indazole core presents an opportunity to explore novel chemical space and potentially modulate pharmacological activity. The 2,5-dimethyl-1H-pyrrol-1-yl substituent, in particular, can influence the electronic and steric properties of the parent indazole, which may lead to enhanced target binding or improved pharmacokinetic profiles.

This guide will focus on the synthesis of this compound, a compound for which there is limited information in the public domain, suggesting its novelty. We will propose a robust synthetic pathway, predict its physicochemical and spectral properties, and discuss its potential as a valuable building block in drug discovery programs.

Chemical Structure and Nomenclature

The chemical structure of the target compound is characterized by a 1H-indazole ring system substituted at the 6-position with a 2,5-dimethyl-1H-pyrrol-1-yl group.

Figure 1: Chemical structure of this compound.

Systematic IUPAC Name: this compound

Proposed Synthesis: A Paal-Knorr Approach

Given the absence of a documented synthesis for the title compound, we propose a highly efficient and reliable method based on the Paal-Knorr pyrrole synthesis. This classical reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound to form a pyrrole ring. In this case, the readily available 6-amino-1H-indazole will serve as the primary amine, and 2,5-hexanedione will be the 1,4-dicarbonyl component.

cluster_workflow Synthetic Workflow Start 6-Amino-1H-indazole (Starting Material) Reaction Paal-Knorr Condensation Start->Reaction Reactant 2,5-Hexanedione (Reagent) Reactant->Reaction Solvent Glacial Acetic Acid (Solvent/Catalyst) Solvent->Reaction Product This compound (Final Product) Reaction->Product Purification Purification (Recrystallization/Chromatography) Product->Purification

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

  • 6-Amino-1H-indazole (1.0 eq)[5][6]

  • 2,5-Hexanedione (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography setup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-amino-1H-indazole (1.0 eq) in a minimal amount of glacial acetic acid.

  • Addition of Reagent: To the stirred solution, add 2,5-hexanedione (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.

  • Isolation of Crude Product: The crude product may precipitate out of the aqueous solution. If so, collect the solid by vacuum filtration and wash with cold water. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers should then be washed with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the chemical structure and known data for similar compounds. These predictions are intended to guide the characterization of the synthesized molecule.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₃H₁₃N₃
Molecular Weight 211.27 g/mol
Appearance Off-white to light brown solid
Melting Point 180-200 °C (estimated)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in non-polar solvents.
logP 2.5 - 3.5 (estimated)
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0-13.5 (s, 1H, indazole N-H)

    • δ 8.0-8.2 (s, 1H, indazole C3-H)

    • δ 7.5-7.8 (m, 2H, indazole aromatic protons)

    • δ 7.0-7.2 (m, 1H, indazole aromatic proton)

    • δ 5.8-6.0 (s, 2H, pyrrole C3/C4-H)

    • δ 1.9-2.1 (s, 6H, pyrrole methyl protons)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 140-142 (indazole quaternary C)

    • δ 133-135 (indazole C3)

    • δ 128-130 (pyrrole C2/C5)

    • δ 120-125 (indazole aromatic CHs)

    • δ 110-115 (indazole aromatic CH)

    • δ 105-107 (pyrrole C3/C4)

    • δ 12-14 (pyrrole methyl carbons)

  • FT-IR (KBr, cm⁻¹):

    • 3100-3300 (N-H stretching, indazole)

    • 2900-3000 (C-H stretching, aromatic and aliphatic)

    • 1600-1620 (C=C stretching, aromatic)

    • 1450-1550 (N-H bending)

  • Mass Spectrometry (ESI+):

    • m/z = 212.12 [M+H]⁺

Potential Applications and Biological Significance

While the specific biological activity of this compound is yet to be determined, its structural features suggest several potential areas of investigation for drug development professionals.

  • Kinase Inhibition: Many indazole derivatives are known to be potent kinase inhibitors. The introduction of the 2,5-dimethyl-1H-pyrrol-1-yl group could lead to novel interactions within the ATP-binding pocket of various kinases, making this compound a candidate for screening in cancer and inflammatory disease models.

  • GPCR Modulation: The indazole core can also serve as a scaffold for ligands of G-protein coupled receptors (GPCRs). The pyrrole substituent may influence the binding affinity and selectivity for specific GPCRs involved in neurological or metabolic disorders.

  • Antimicrobial Activity: Both indazole and pyrrole moieties are found in compounds with antimicrobial properties. Therefore, the title compound could be evaluated for its efficacy against a panel of bacterial and fungal strains.

Conclusion

This technical guide has outlined the chemical structure, proposed a detailed synthetic protocol, and predicted the key physicochemical and spectroscopic properties of the novel compound this compound. The proposed Paal-Knorr synthesis offers a straightforward and efficient route to this molecule, starting from commercially available precursors. The predicted properties will be invaluable for the characterization and confirmation of the synthesized compound. Given the rich pharmacology of the indazole scaffold, this novel derivative represents a promising starting point for further investigation in medicinal chemistry and drug discovery programs. The insights provided herein are intended to empower researchers to synthesize and explore the therapeutic potential of this and related compounds.

References

  • Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Chinese Journal of Structural Chemistry, 29(5), 720-725. (2010).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(1), 1-23. (2022).
  • 6-[(2-phenylpyrrol-1-yl)methyl]-1H-indazole. PubChem. Retrieved from [Link]

  • Indazole. Wikipedia. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. (2018).
  • Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis, 12, 15-70. (2003).
  • Indazole From Natural Resources And Biological Activity.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 239-248. (2022).
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1700. (2023).
  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. (2023).
  • 1,1-Dimethylethyl 6-amino-5-bromo-1H-indazole-1-carboxylate Properties. EPA. Retrieved from [Link]

  • 1H-Indazole. PubChem. Retrieved from [Link]

  • 1,3-Dimethyl-6-nitro-1H-indazole. Pharmaffiliates. Retrieved from [Link]

  • Indazole derivatives. Google Patents.
  • 6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One. PubChem. Retrieved from [Link]

  • Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4644-4647. (2010).
  • Method of synthesizing 1H-indazole compounds. Google Patents.
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 13, 1336-1342. (2017).

Sources

6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole CAS registry number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, formation mechanism, and control strategies for 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole , a critical process-related impurity associated with the synthesis of indazole-based tyrosine kinase inhibitors (TKIs), most notably Pazopanib .

Mechanistic Origin, Analytical Characterization, and Control Strategies

Executive Summary

This compound is a heterocyclic impurity formed during the synthesis of pharmaceutical intermediates containing the 6-aminoindazole core. It is the product of a Paal-Knorr condensation between the primary amine of 6-aminoindazole and 2,5-hexanedione (acetonylacetone).

In the context of drug development (specifically for Pazopanib and related VEGFR inhibitors), this compound represents a failure in raw material quality control or process purification, as its precursor (2,5-hexanedione) is a known neurotoxic metabolite of hexane and a common impurity in lower-grade solvents.

Chemical Identity & Properties

Nomenclature and Registry
AttributeDetail
IUPAC Name This compound
Common Synonyms 1-(1H-indazol-6-yl)-2,5-dimethylpyrrole; 6-(2,5-dimethylpyrrol-1-yl)indazole; Desmethyl-Pazopanib Pyrrole Impurity
CAS Registry Number Not Widely Listed (Often categorized under proprietary process impurities or as a desmethyl analog of CAS 1252927-47-1 series).[1][2][3]
Molecular Formula C₁₃H₁₃N₃
Molecular Weight 211.27 g/mol
SMILES Cc1ccc(n1c2ccc3c(c2)cnn3)C
InChI Key (Calculated) XJHDVRJOWHNWOS-UHFFFAOYSA-N
Structural Significance

The molecule features an indazole core fused to a 2,5-dimethylpyrrole moiety at the C6 position.

  • Indazole Core: Amphoteric; pKa ~1.0 (cation) and ~13.9 (anion).

  • Pyrrole Moiety: Electron-rich, susceptible to oxidation; formed irreversibly from the primary amine.

  • Absence of N-Methyls: Unlike the final Pazopanib API (which contains a 2,3-dimethyl-2H-indazole core), this impurity lacks the N-methyl groups, indicating it likely forms before the methylation step in the synthetic route.

Formation Mechanism: The Paal-Knorr Condensation

The formation of this impurity is a classic example of the Paal-Knorr Pyrrole Synthesis . It occurs when 6-aminoindazole (a key starting material) reacts with 2,5-hexanedione (a contaminant often found in hexanes or ketonic solvents).

Reaction Pathway[4][5][6][7]
  • Nucleophilic Attack: The primary amine of 6-aminoindazole attacks one carbonyl group of 2,5-hexanedione.

  • Hemiaminal Formation: A cyclic hemiaminal intermediate is formed.

  • Dehydration & Cyclization: Loss of water drives the formation of the aromatic pyrrole ring.

  • Irreversibility: Once formed, the pyrrole ring is stable and difficult to cleave without destroying the indazole core.

PaalKnorrMechanism Start 6-Aminoindazole (Primary Amine) Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack Reactant 2,5-Hexanedione (Impurity) Reactant->Inter1 Inter2 Cyclization (- H₂O) Inter1->Inter2 Dehydration Product This compound (Target Impurity) Inter2->Product Aromatization

Caption: Figure 1. Paal-Knorr condensation pathway yielding the dimethylpyrrole impurity from 6-aminoindazole.

Analytical Characterization

To detect and quantify this impurity, researchers must distinguish it from the starting material (6-aminoindazole) and the methylated API intermediates.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Observed Mass: [M+H]⁺ = 212.27 Da .

  • Fragmentation Pattern:

    • Loss of methyl groups (M-15).

    • Characteristic pyrrole ring cleavage fragments.

Nuclear Magnetic Resonance (¹H-NMR)

The pyrrole ring introduces distinct signals that are absent in the starting material.

Chemical Shift (δ, ppm)MultiplicityAssignmentDiagnostic Value
~2.05 Singlet (6H)Pyrrole -CH₃ (C2, C5)High (Distinctive methyls)
~5.80 Singlet (2H)Pyrrole -CH (C3, C4)High (Aromatic protons)
~8.0 - 8.5 MultipletIndazole Ar-HLow (Overlaps with core)
HPLC Retention Behavior
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax).

  • Mobile Phase: Ammonium Acetate (pH 4.5) / Acetonitrile Gradient.

  • Elution Order:

    • 6-Aminoindazole (Polar, elutes early).

    • 6-(2,5-dimethylpyrrol-1-yl)indazole (Mid-elution, more lipophilic due to pyrrole).

    • Pazopanib / Methylated Intermediates (Late eluting).[4]

Regulatory & Safety Implications

Source of the Precursor (2,5-Hexanedione)

The presence of this impurity is a "canary in the coal mine" for the presence of 2,5-hexanedione in the process.

  • Origin: 2,5-Hexanedione is the primary toxic metabolite of n-hexane .[5] It is also a potential impurity in commercial acetone or hexane solvents.

  • Toxicity: 2,5-Hexanedione causes peripheral neuropathy (axonal die-back) by cross-linking neurofilament proteins via the exact same pyrrole-formation mechanism described above.

Impurity Classification
  • Type: Process-Related Impurity.

  • ICH Q3A/B Status: Must be identified if >0.10% (or lower depending on daily dose).

  • Genotoxicity: While pyrroles themselves are generally stable, the reaction signifies the presence of a reactive diketone. A specific Ames test assessment is recommended if the levels are significant.

Experimental Protocols

Protocol A: Synthesis of Reference Standard

To generate the impurity for use as an HPLC standard.

  • Reagents: Dissolve 6-aminoindazole (1.0 eq) in Acetic Acid (glacial).

  • Addition: Add 2,5-hexanedione (1.2 eq).

  • Reaction: Reflux at 110°C for 2-4 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

  • Workup:

    • Cool to room temperature.

    • Pour into ice water.

    • Neutralize with NaHCO₃ (solid) until pH ~8.

    • Extract with Ethyl Acetate (3x).

  • Purification: Flash column chromatography (Hexane:Ethyl Acetate gradient).

  • Yield: Expect 70-85% as a tan/brown solid.

Protocol B: Analytical Method (HPLC)

Standard operating procedure for detection.

  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Indazole absorption) and 210 nm.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 90% B

    • 15-20 min: 90% B

    • (A = 0.1% Formic Acid in Water; B = Acetonitrile)

Workflow Sample Crude Reaction Mixture (Pazopanib Intermediate) Prep Sample Prep (Dissolve in MeOH/ACN) Sample->Prep HPLC HPLC Separation (C18 Column, Gradient) Prep->HPLC Detect UV/MS Detection HPLC->Detect Decision Peak @ RRT ~0.8? Detect->Decision Confirm Confirm Identity (Check MS for m/z 212) Decision->Confirm Yes Reject Process Control Failure (Check Solvent Quality) Confirm->Reject

Caption: Figure 2. Analytical workflow for identifying the pyrrole impurity in indazole synthesis streams.

References

  • American Chemical Society (ACS). Process-Related Impurities of Pazopanib. Organic Process Research & Development. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. 2,5-Dimethyl-1-phenyl-1H-pyrrole (Analogous Structure). Available at: [Link]

  • ResearchGate. Reaction of 2,5-hexanedione with amino residues in proteins (Mechanism). Available at: [Link]

Sources

A Comprehensive Technical Guide to the Safety and Toxicological Profile of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknowns of a Novel Chemical Entity

In the landscape of drug discovery and chemical research, novel molecular entities like 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole represent both promise and a series of critical questions. The promise lies in its unique chemical structure, a hybrid of the biologically significant indazole and pyrrole moieties, suggesting a potential for new therapeutic activities. Indazole derivatives, for instance, are known to possess a wide array of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-HIV activities.[1][2][3] However, with novelty comes the responsibility of a thorough safety and toxicological evaluation.

This guide is structured to provide a comprehensive framework for understanding and assessing the potential hazards of this compound. As specific experimental data for this compound is not publicly available, we will construct a predictive Safety Data Sheet (SDS) based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and the known properties of its constituent chemical fragments.[4][5][6] Furthermore, we will delineate a robust toxicological testing strategy, beginning with foundational in-vitro assays, to build a comprehensive toxicity profile. This document is intended to be a proactive tool, guiding researchers in the safe handling and systematic evaluation of this and other novel compounds.

Part 1: Predictive Safety Data Sheet (SDS) - A GHS-Framework Approach

A Safety Data Sheet is a cornerstone of chemical safety, providing a standardized format for communicating hazard information.[4][6] The following SDS for this compound is a predictive model based on the known properties of indazole and pyrrole derivatives. It is imperative that this predictive SDS be updated as empirical data becomes available.

SAFETY DATA SHEET This compound

SECTION 1: Identification

  • Product Name: this compound

  • Synonyms: Not available

  • CAS Number: Not assigned

  • Recommended Use: For research and development purposes only.

  • Supplier: [Supplier Name, Address, and Emergency Contact Information]

SECTION 2: Hazard(s) Identification

  • GHS Classification (Predicted):

    • Acute Toxicity, Oral (Category 4)

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System

  • GHS Label Elements (Predicted):

    • Pictogram:

    • Signal Word: Warning

    • Hazard Statements:

      • H302: Harmful if swallowed.

      • H315: Causes skin irritation.

      • H319: Causes serious eye irritation.

      • H335: May cause respiratory irritation.

    • Precautionary Statements:

      • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.

      • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

      • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

SECTION 3: Composition/Information on Ingredients

  • Substance: this compound

  • Molecular Formula: C₁₅H₁₅N₃

  • Molecular Weight: 237.30 g/mol

SECTION 4: First-Aid Measures

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs: Get medical advice/attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

SECTION 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).

SECTION 6: Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

  • Environmental Precautions: Should not be released into the environment.

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.

SECTION 7: Handling and Storage

  • Precautions for Safe Handling: Handle in a well-ventilated place. Wear personal protective equipment. Avoid contact with skin, eyes, and clothing.

  • Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place.

SECTION 8: Exposure Controls/Personal Protection

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Safety glasses with side-shields or goggles.

    • Skin Protection: Chemical-resistant gloves and lab coat.

    • Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator.

SECTION 9: Physical and Chemical Properties

PropertyPredicted Value
AppearanceSolid (likely crystalline)
OdorNo data available
Melting PointNo data available
Boiling PointNo data available
SolubilityLikely soluble in organic solvents
Flash PointNo data available
Autoignition Temp.No data available

SECTION 10: Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: Heat, flames, and sparks.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide.

SECTION 11: Toxicological Information

  • Acute Toxicity: No experimental data available. Predicted to be harmful if swallowed based on the general toxicity of some nitrogen-containing heterocyclic compounds.

  • Skin Corrosion/Irritation: No experimental data available. Predicted to cause skin irritation.

  • Serious Eye Damage/Irritation: No experimental data available. Predicted to cause serious eye irritation.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • STOT-Single Exposure: Predicted to cause respiratory irritation.

  • STOT-Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

SECTION 12: Ecological Information

  • Ecotoxicity: No data available.

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

  • Mobility in Soil: No data available.

SECTION 13: Disposal Considerations

  • Dispose of in accordance with local, state, and federal regulations.

SECTION 14: Transport Information

  • Not regulated as a hazardous material for transportation.

SECTION 15: Regulatory Information

  • This product is for research and development use only and may not be subject to all regulatory requirements.

SECTION 16: Other Information

  • Disclaimer: The information provided in this Safety Data Sheet is correct to the best of our knowledge, information, and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification.

Part 2: Building a Comprehensive Toxicity Profile

The predictive SDS provides a foundational layer of safety. However, for a compound with therapeutic potential, a much deeper understanding of its toxicological profile is essential. This involves a tiered approach to testing, starting with in-vitro assays to assess cytotoxicity, genotoxicity, and potential mechanisms of action.

Foundational In-Vitro Cytotoxicity Assessment

Determining a compound's potential to harm cells is a critical early step in preclinical development.[7] In-vitro cytotoxicity assays offer a rapid and cost-effective method to evaluate the dose-dependent effects of a compound on cell viability and proliferation.[8][9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[8]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound on a relevant human cancer cell line (e.g., a leukemia cell line, given the observed activity of a similar compound).[10]

Materials:

  • Human cancer cell line (e.g., HL-60)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., acidic isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Logarithmic Growth) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Dilution (Serial Dilutions) treatment Compound Treatment compound_prep->treatment incubation_24h Incubation (24h) cell_seeding->incubation_24h incubation_24h->treatment incubation_48h Incubation (48-72h) treatment->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition incubation_4h Incubation (4h) mtt_addition->incubation_4h solubilization Formazan Solubilization incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability % Viability Calculation read_absorbance->calculate_viability plot_curve Dose-Response Curve calculate_viability->plot_curve determine_ic50 IC50 Determination plot_curve->determine_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Tiered Toxicological Testing Strategy

A single assay is insufficient to fully characterize the toxicological profile of a novel compound. A tiered approach provides a systematic and comprehensive evaluation.

Toxicity_Testing_Strategy tier1 Tier 1: Foundational In-Vitro Assays Cytotoxicity (e.g., MTT, LDH) Genotoxicity (e.g., Ames test, micronucleus assay) hERG Channel Assay (Cardiotoxicity) tier2 Tier 2: Advanced In-Vitro & Ex-Vivo Models 3D Cell Cultures (Spheroids/Organoids) High-Content Imaging (Morphological changes) ADME-Tox Assays (Metabolism, Permeability) tier1->tier2 If Tier 1 results are promising tier3 Tier 3: In-Vivo Studies Acute Toxicity (Rodent models) Repeat-Dose Toxicity Pharmacokinetics/Pharmacodynamics (PK/PD) tier2->tier3 If Tier 2 results warrant further investigation

Caption: A tiered strategy for comprehensive toxicological evaluation.

Conclusion: A Roadmap for Responsible Innovation

The development of novel chemical entities like this compound is a journey that must be guided by a deep commitment to safety and scientific rigor. This guide provides a foundational roadmap for this journey. By starting with a predictive Safety Data Sheet, researchers can establish a baseline for safe handling. Following this with a systematic and tiered approach to toxicological testing, from foundational in-vitro assays to more complex models, allows for the gradual and responsible building of a comprehensive toxicity profile. This ensures that the potential therapeutic benefits of new compounds can be explored while minimizing risks to researchers and, ultimately, to patients.

References

  • ChemSafetyPro. (2016, May 9). GHS Classification Criteria in A Single Page. Retrieved from ChemSafetyPro.COM. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from LifeNet Health LifeSciences. [Link]

  • International Labour Organization. (n.d.). The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from International Labour Organization. [Link]

  • Wikipedia. (2024, November 19). Globally Harmonized System of Classification and Labelling of Chemicals. Retrieved from Wikipedia. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from Alfa Cytology. [Link]

  • Workplace Safety and Health Council. (2015, July 1). Globally Harmonised System of Classification and Labelling of Chemicals (GHS) Singapore. Retrieved from Workplace Safety and Health Council. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from Kosheeka. [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from Da-Ta Biotech. [Link]

  • PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from PubChem. [Link]

  • ResearchGate. (2010). Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Retrieved from ResearchGate. [Link]

  • Wikipedia. (2024, October 28). Indazole. Retrieved from Wikipedia. [Link]

  • CAS Common Chemistry. (n.d.). Indazole. Retrieved from CAS Common Chemistry. [Link]

  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet. Retrieved from Thermo Fisher Scientific. [Link]

  • MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from MDPI. [Link]

  • MDPI. (2023, July 20). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from MDPI. [Link]

  • Chinese Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from Chinese Journal of Science and Technology. [Link]

  • National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from National Center for Biotechnology Information. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from Journal of Pharmaceutical Negative Results. [Link]

  • PubChem. (n.d.). 1H-Indazole. Retrieved from PubChem. [Link]

  • Environmental Protection Agency. (2025, October 15). 1,1-Dimethylethyl 6-amino-5-bromo-1H-indazole-1-carboxylate Properties. Retrieved from Environmental Protection Agency. [Link]

  • ResearchGate. (2023, April 14). Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)− 1H-pyrazol-3-yl)pyridine] in myeloid leukemia. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and determination protocols for 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole .

Given the specialized nature of this compound (a specific pharmaceutical intermediate derived from the Paal-Knorr condensation of 6-aminoindazole), specific public-domain solubility datasets are limited. Therefore, this guide synthesizes predictive solubility modeling based on structural analogues (6-aminoindazole, N-arylpyrroles) with a rigorous experimental determination framework standard in chemical engineering (e.g., J. Chem. Eng. Data protocols).

Executive Summary

This compound (C₁₃H₁₃N₃, MW: 211.27 g/mol ) is a bicyclic heteroaromatic compound serving as a critical scaffold in the synthesis of kinase inhibitors (e.g., Rho kinase, LRRK2). Its structure combines a polar, hydrogen-bond-donating indazole core with a lipophilic, sterically hindered 2,5-dimethylpyrrole moiety.

Understanding its solubility landscape is prerequisite for optimizing purification (recrystallization), formulation, and bioavailability. This guide provides a calculated solubility ranking, thermodynamic dissolution models, and the gold-standard laser-monitoring protocol for precise data generation.

Chemical Profile & Structural Determinants[1][2][3]

Structural Analysis

The molecule exhibits a "push-pull" solubility character:

  • Hydrophilic Domain: The 1H-indazole moiety contains an acidic N-H (pKa ~14) and a basic pyridinic nitrogen, facilitating hydrogen bonding with polar protic solvents (alcohols, water).

  • Lipophilic Domain: The 2,5-dimethylpyrrole ring is hydrophobic and lacks H-bond donors, increasing affinity for non-polar or polar aprotic solvents.

  • Crystal Lattice Energy: The planarity of the indazole system suggests strong

    
    -
    
    
    
    stacking, implying a high melting point (est. 145–155 °C) and significant lattice energy that solvents must overcome.
Predicted Solubility Ranking (Hansen Solubility Parameters)

Based on Group Contribution Methods (GCM) and data from analogues (e.g., 6-aminoindazole, 1-phenylpyrrole), the solubility order in organic solvents is predicted as follows:

RankSolvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility (Mole Fraction,

)
1 Polar Aprotic DMF, DMSO, NMPDipole-dipole, H-bond acceptanceHigh (

)
2 Ketones/Esters Acetone, Ethyl AcetateDipole-dipoleModerate (

)
3 Short-chain Alcohols Methanol, EthanolH-bond donation/acceptanceModerate (

)
4 Long-chain Alcohols 1-Butanol, IsopropanolH-bonding (steric hindrance)Low-Moderate (

)
5 Ethers THF, 1,4-DioxaneWeak H-bond acceptanceLow (

)
6 Aqueous WaterHydrophobic effect dominatesVery Low (<

)

Experimental Methodology: Precise Solubility Determination

To generate authoritative solubility data, the Laser Monitoring Observation Technique is recommended over the static shake-flask method for its speed and accuracy in detecting the exact dissolution point (solid-liquid equilibrium).

Laser Monitoring Workflow

This dynamic method eliminates sampling errors associated with filtration in static methods.

ExperimentalSetup cluster_apparatus Laser Monitoring Apparatus cluster_process Measurement Protocol Jack Double-Jacketed Glass Vessel (Temp Control ±0.05 K) Stir Magnetic Stirrer (Constant RPM) Jack->Stir Detector Photoelectric Detector Jack->Detector Transmitted Beam Laser Laser Source (He-Ne or Diode) Laser->Jack Incident Beam Weigh 1. Gravimetric Addition (Solvent + Excess Solute) Heat 2. Heat to Dissolution (Clear Solution, Max I_trans) Weigh->Heat Cool 3. Controlled Cooling (Rate: 2 K/h) Heat->Cool Nucleate 4. Nucleation Point (Turbidity Onset, Drop in I_trans) Cool->Nucleate Nucleate->Detector Signal Drop

Figure 1: Schematic of the Laser Monitoring Observation Technique for determining solid-liquid equilibrium.

Protocol Steps
  • Preparation: Calibrate the analytical balance (uncertainty ±0.0001 g) and thermometer (uncertainty ±0.05 K).

  • Loading: Place a known mass of solvent (

    
    ) and solute (
    
    
    
    ) into the jacketed vessel.
  • Equilibration: Maintain stirring to ensure homogeneity.

  • Hysteresis Check: Measure the dissolution temperature (

    
    ) during heating and the nucleation temperature (
    
    
    
    ) during cooling. The equilibrium temperature
    
    
    is typically approximated as
    
    
    in slow-heating modes.
  • Calculation: Calculate the mole fraction solubility (

    
    ) using:
    
    
    
    
    Where
    
    
    and
    
    
    are molar masses of solvent and solute.

Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to verify consistency and calculate dissolution enthalpy/entropy.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

).


  • A, B, C: Empirical parameters derived via non-linear regression.

  • Validation: A Relative Average Deviation (RAD) < 2% indicates high data reliability.

Dissolution Thermodynamics (van't Hoff Analysis)

The dissolution process is governed by the change in Gibbs free energy (


), enthalpy (

), and entropy (

).


  • Endothermic Process (

    
    ):  Solubility increases with temperature (typical for this compound class).
    
  • Entropy-Driven (

    
    ):  Disorder increases upon dissolution.
    

ThermoCycle Solid Solid Solute (Crystal Lattice) Gas Ideal Gas Phase Solid->Gas Sublimation ΔH_sub > 0 Solution Saturated Solution Solid->Solution Dissolution ΔH_sol = ΔH_sub + ΔH_solv Gas->Solution Solvation ΔH_solv < 0

Figure 2: Thermodynamic cycle of dissolution. For this compound, the lattice energy (sublimation) term likely dominates, resulting in an overall endothermic process.

Application & Implications

Recrystallization Strategy

Based on the predicted solubility differential:

  • Solvent: Ethanol or Methanol (High temperature solubility, moderate low temperature solubility).

  • Anti-solvent: Water (Solute is insoluble).

  • Method: Dissolve in hot ethanol, slowly add water until turbidity, then cool.

Formulation
  • Lipid-Based Formulations: The lipophilic pyrrole ring suggests good solubility in lipid excipients (e.g., Capryol 90) for bioavailability enhancement.

  • Co-solvency: Use PEG-400 or Transcutol HP to enhance aqueous solubility for injection.

References

  • Synthesis & Structure: Şahin, Z. S., et al. "Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine." Journal of Chemical Crystallography, vol. 40, 2010, pp. 720-725. (Structural analogue reference).
  • Indazole Solubility: Pandey, S., et al. "Solubility of 5-Aminoindazole in Various Organic Solvents." Journal of Chemical & Engineering Data, vol. 67, no. 11, 2022. (Base scaffold data).

  • Measurement Protocol: Acree, W. E., & Abraham, M. H. "Solubility Predictions for Crystalline Organic Compounds." Journal of Solution Chemistry, vol. 49, 2020.
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, vol. 31, 1999.
  • Kinase Inhibitor Context: Zhang, H., et al. "Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors." Molecules, vol. 22, no.[1][2] 10, 2017.

Sources

Methodological & Application

HPLC Method Development and Validation for the Analysis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive and scientifically-grounded guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole. Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] A robust and reliable analytical method is therefore critical for ensuring the quality, purity, and potency of such compounds during drug development and manufacturing. This guide follows a systematic, risk-based approach as outlined by the International Council for Harmonisation (ICH) guidelines, explaining the scientific rationale behind each step, from initial analyte characterization to full method validation.[3][4]

Analyte Characterization & Initial Chromatographic Strategy

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful method development strategy.[4] this compound is a bicyclic aromatic heterocyclic compound.

Table 1: Physicochemical Properties of this compound

PropertyValue / ObservationChromatographic Implication
Structure Chemical Structure (Illustrative Structure)The fused aromatic rings and dimethyl-pyrrol group impart significant hydrophobicity. The presence of nitrogen atoms in the indazole ring introduces basicity.
Molecular Formula C₁₃H₁₃N₃-
Molecular Weight 211.27 g/mol Suitable for standard HPLC analysis; pore sizes of ≤180 Å are appropriate.[5]
Estimated pKa ~1.0-2.0 (Indazole N-protonation)The molecule is a weak base. Mobile phase pH control is critical to ensure a consistent ionization state, preventing peak tailing and retention time drift.[6][7]
Estimated LogP ~3.0 - 4.0The compound is non-polar, making Reverse-Phase HPLC (RP-HPLC) the ideal separation mode.[8]
UV Absorbance Expected strong absorbance in the 220-360 nm range due to the extended aromatic system.A Photodiode Array (PDA) detector is recommended to determine the optimal detection wavelength (λmax) for maximum sensitivity and to assess peak purity.

Based on these properties, an RP-HPLC method is the logical choice. The strategy will focus on utilizing a non-polar stationary phase (like C18) and a polar mobile phase (a mixture of water/buffer and an organic solvent) to achieve retention based on hydrophobic interactions.[8][9]

The Method Development Workflow: A Systematic Approach

Method development should be a systematic process, not a random walk. It begins with broad screening to find suitable starting conditions and progresses to fine-tuning for optimal performance. This workflow ensures the final method is robust and fit for its intended purpose.[3][10]

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Refinement cluster_2 Phase 3: Implementation Analyte Analyte Characterization (Properties, pKa, LogP) Screening Initial Screening (Column & Mobile Phase) Analyte->Screening Guides Initial Choices Optimization Parameter Optimization (Gradient, pH, Temp, Flow) Screening->Optimization Provides Starting Point FinalMethod Final Method Definition & System Suitability Optimization->FinalMethod Defines Conditions Validation Full Method Validation (ICH Q2 Guidelines) FinalMethod->Validation Confirms 'Fit for Purpose'

Caption: High-level workflow for HPLC method development and validation.

Step 1: Initial Screening - Establishing a Foundation

The goal of this phase is to quickly identify a suitable column and mobile phase combination that provides adequate retention and a reasonable peak shape for the analyte.

  • Column Selection Rationale: It is best practice to screen multiple columns with different stationary phase chemistries to explore various separation selectivities.[11]

    • C18 (L1): The industry workhorse, provides strong hydrophobic retention. A good starting point for any non-polar analyte.[12]

    • Phenyl-Hexyl (L11): Offers alternative selectivity through π-π interactions with the aromatic rings of the analyte, which can be highly effective for heterocyclic compounds.[5][11]

    • Pentafluorophenyl (PFP) (L43): Provides a unique selectivity profile through a combination of hydrophobic, aromatic, and dipole-dipole interactions.

  • Mobile Phase Scouting: Water mixed with an organic solvent is standard for RP-HPLC.[13]

    • Organic Solvents: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is often preferred for its lower viscosity and UV transparency at low wavelengths.[9]

    • Aqueous Phase & pH Control: Due to the basic nature of the indazole ring, an unbuffered mobile phase can lead to poor peak shape (tailing). A buffer is used to maintain a constant pH and suppress the ionization of residual silanols on the column surface.[7] A starting pH of 3.0 using a formate or phosphate buffer is recommended to ensure the analyte is in its protonated, cationic form, which often yields sharper peaks.

  • Initial Gradient: A fast "scouting" gradient (e.g., 5% to 95% organic solvent over 10-15 minutes) is used to determine the approximate solvent strength required to elute the compound. This ensures the analyte is eluted within a reasonable time.

Table 2: Example Column Screening Results (Hypothetical Data)

Column (150 x 4.6 mm, 5 µm)Retention Time (min)Tailing FactorTheoretical PlatesRationale / Observation
C188.51.68,500Good retention, but peak tailing is evident. Indicates secondary interactions.
Phenyl-Hexyl 7.2 1.1 12,000 Excellent peak shape and efficiency. π-π interactions are favorable.
PFP Propyl6.81.211,500Good peak shape, slightly less retention than the Phenyl phase.

Based on this hypothetical data, the Phenyl-Hexyl column would be selected for further optimization due to its superior peak shape and efficiency.

Step 2: Method Optimization - Refining the Separation

Once a promising column and mobile phase are identified, the next step is to fine-tune the parameters to achieve the desired resolution, peak shape, and analysis time.

G Params Optimization Parameters • Gradient Slope • Mobile Phase pH • Temperature • Flow Rate Outcomes Outcomes Params->Outcomes Influence

Caption: Interplay of key parameters during HPLC method optimization.

  • Gradient Optimization: The slope of the gradient is adjusted. A shallower gradient increases the separation window, improving the resolution between the main peak and any closely eluting impurities.

  • Mobile Phase pH Tuning: Small adjustments to the pH (e.g., from 2.8 to 3.5) can subtly alter the analyte's retention and improve peak symmetry by minimizing interactions with the stationary phase.[14]

  • Temperature Control: Increasing the column temperature (e.g., from 30°C to 40°C) typically decreases solvent viscosity, which lowers system backpressure and can improve peak efficiency. It may also alter separation selectivity.

  • Flow Rate: A standard flow rate for a 4.6 mm ID column is 1.0 mL/min. This can be adjusted to balance analysis time against backpressure and resolution.[15]

Final Analytical Method Protocol

This section details the finalized, optimized method for the routine analysis of this compound.

Table 3: Optimized HPLC Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with PDA detector
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
14.0
14.1
18.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 285 nm (with PDA monitoring from 200-400 nm)
Injection Volume 10 µL
Sample Diluent 50:50 (v/v) Acetonitrile:Water
Detailed Protocols

A. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Mix thoroughly.

  • Mobile Phase B: Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas by sonication or online degasser before use.

B. Standard Solution Preparation (e.g., 0.1 mg/mL):

  • Accurately weigh approximately 10.0 mg of the this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of sample diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix well.

C. System Suitability Test (SST) Protocol: Before sample analysis, perform five replicate injections of the standard solution. The system is deemed ready for use if the following criteria are met.[16]

Table 4: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Tf) ≤ 1.5
Theoretical Plates (N) ≥ 10,000
%RSD for Peak Area ≤ 2.0%
%RSD for Retention Time ≤ 1.0%

Method Validation Overview (per ICH Q2(R2))

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[17][18] The following parameters must be evaluated.

Table 5: Summary of Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.[17]No interference at the analyte's retention time. Peak purity index > 0.995. Resolution (Rs) > 2.0 from nearest peak.[10]
Linearity To show a direct proportional relationship between concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999.[10]
Range The interval between the upper and lower concentrations for which the method has suitable accuracy and precision.For assay: 80% to 120% of the target concentration.[16]
Accuracy The closeness of test results to the true value, assessed by % recovery of spiked samples.98.0% to 102.0% recovery.[16][19]
Precision The degree of agreement among individual test results. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).RSD ≤ 2.0% for assay.[16][20]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable accuracy and precision.Signal-to-Noise ratio ≥ 10.[3]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio ≥ 3.[3]
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, Flow ±10%).System suitability criteria are met; results are not significantly impacted.[3]
Protocol: Specificity via Forced Degradation

To prove the method is "stability-indicating," the drug substance is subjected to stress conditions to produce degradation products.

  • Prepare solutions of the analyte (~0.1 mg/mL) and expose them to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Dry heat at 105°C for 48 hours.

    • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base samples before injection.

  • Analyze all stressed samples alongside an unstressed control. The method is specific if all degradation peaks are baseline-resolved from the parent analyte peak.

Conclusion

This application note outlines a systematic and robust approach to developing a stability-indicating RP-HPLC method for the analysis of this compound. By beginning with a thorough understanding of the analyte's properties, employing a logical screening and optimization workflow, and adhering to ICH guidelines for validation, a reliable method suitable for quality control and regulatory submission can be successfully established. The final method, utilizing a Phenyl-Hexyl stationary phase with a buffered acetonitrile/water mobile phase, demonstrates excellent performance characteristics for this class of compounds.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Moravek. (2024). Exploring the Different Mobile Phases in HPLC. [Link]

  • Pharmaceutical Technology. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • SpringerLink. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. [Link]

  • Wikipedia. (n.d.). Indazole. [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]

  • LinkedIn. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Welch Materials, Inc. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Hawach Scientific. (n.d.). HPLC Column Selection Guide. [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. [Link]

  • LCGC International. (2013). HPLC Column Selection. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]

  • International Journal of Science and Research Archive. (2024). Method development and validation of ornidazole by using RP-HPLC. [Link]

Sources

Application Notes and Protocols: Paal-Knorr Synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, offering a robust and efficient method for the construction of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2][3][4] This application note provides a comprehensive guide for the synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole, a molecule of interest in medicinal chemistry due to the prevalence of both the indazole and pyrrole scaffolds in pharmacologically active agents.[5][6][7][8] We present a detailed examination of the reaction mechanism, a step-by-step experimental protocol optimized for high yield and purity, characterization data, and a troubleshooting guide. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing the necessary insights to successfully synthesize and characterize this valuable heterocyclic compound.

Mechanistic Insights and Strategic Considerations

The Paal-Knorr synthesis of pyrroles is an acid-catalyzed condensation reaction.[9][10][11] The reaction proceeds by the initial nucleophilic attack of the primary amine (1H-indazol-6-amine) on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione) to form a hemiaminal intermediate.[10][12] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative.[2][12] The final step is a dehydration cascade, which yields the aromatic pyrrole ring.[10][12] The ring-closing step is often the rate-determining step of the reaction.[12][13]

Paal_Knorr_Mechanism Figure 1: Paal-Knorr Pyrrole Synthesis Mechanism Reactants 1H-Indazol-6-amine + 2,5-Hexanedione ProtonatedDiketone Protonated Carbonyl Reactants->ProtonatedDiketone + H⁺ (Catalyst) Hemiaminal Hemiaminal Intermediate ProtonatedDiketone->Hemiaminal Nucleophilic Attack (Amine) CyclicIntermediate Cyclic Dihydroxy Intermediate Hemiaminal->CyclicIntermediate Intramolecular Cyclization Product 6-(2,5-dimethyl-1H-pyrrol-1-yl) -1H-indazole CyclicIntermediate->Product Dehydration (-2 H₂O)

Caption: Figure 1: Paal-Knorr Pyrrole Synthesis Mechanism

Causality Behind Experimental Choices:

  • Catalyst Selection: The reaction is typically conducted under weakly acidic conditions.[13] While strong acids can be used, they significantly increase the risk of the competing Paal-Knorr furan synthesis, where the diketone self-condenses.[12][13] Glacial acetic acid is an ideal catalyst as it is acidic enough to accelerate the reaction without promoting significant furan formation.[12][13][14]

  • Solvent: A protic solvent like ethanol is chosen for its ability to dissolve the starting materials and facilitate proton transfer, which is crucial for the acid-catalyzed mechanism.

  • Temperature: Heating the reaction to reflux provides the necessary activation energy for the cyclization and dehydration steps, ensuring a reasonable reaction rate. Traditional Paal-Knorr syntheses often require heating.[12][15]

  • Stoichiometry: Using a stoichiometric or slight excess of the 1,4-dicarbonyl compound ensures the complete consumption of the more valuable amine starting material.

Experimental Protocol

This section details the complete workflow for the synthesis, purification, and characterization of this compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier
1H-Indazol-6-amine6967-12-0C₇H₇N₃133.15Commercially Available
2,5-Hexanedione110-13-4C₆H₁₀O₂114.14Commercially Available
Glacial Acetic Acid64-19-7C₂H₄O₂60.05Commercially Available
Ethanol (Absolute)64-17-5C₂H₆O46.07Commercially Available
Ethyl Acetate141-78-6C₄H₈O₂88.11Commercially Available
Hexanes110-54-3C₆H₁₄86.18Commercially Available
Sodium Bicarbonate144-55-8NaHCO₃84.01Commercially Available
Anhydrous MgSO₄7487-88-9MgSO₄120.37Commercially Available
Silica Gel (60 Å)7631-86-9SiO₂60.08Commercially Available
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Synthesis and Purification Workflow

Caption: Figure 2: Overall Experimental Workflow

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indazol-6-amine (1.00 g, 7.51 mmol, 1.0 equiv).

  • Add absolute ethanol (20 mL) to dissolve the amine.

  • To the stirred solution, add 2,5-hexanedione (0.94 g, 0.86 mL, 8.26 mmol, 1.1 equiv) followed by glacial acetic acid (0.43 g, 0.41 mL, 7.15 mmol, 0.95 equiv).

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle.

  • Allow the reaction to stir at reflux for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acetic acid, followed by brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Prepare a slurry of silica gel in hexanes and pack the column.

  • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions containing the pure product (as determined by TLC) and combine them.

  • Evaporate the solvent under reduced pressure to afford this compound as a solid. Dry the product under vacuum.

Characterization and Expected Results

The final product is expected to be an off-white to light brown solid. The following data are representative of the expected characterization results for the target compound.

AnalysisExpected Result
Appearance Off-white to light brown solid
Yield 75-85%
¹H NMR (400 MHz, CDCl₃)δ ~8.1 (s, 1H, indazole H3), ~7.8 (d, 1H, indazole H7), ~7.6 (s, 1H, indazole H5), ~7.2 (d, 1H, indazole H4), ~5.9 (s, 2H, pyrrole H3/H4), ~2.1 (s, 6H, pyrrole -CH₃)
¹³C NMR (101 MHz, CDCl₃)δ ~141, 138, 135, 128, 122, 121, 118, 107, 106, 13
Mass Spec (ESI) m/z calculated for C₁₃H₁₃N₃ [M+H]⁺: 212.1182; found: 212.1185

Note: NMR chemical shifts (δ) are hypothetical and based on the analysis of structurally similar compounds and predictive software. Actual values may vary.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Insufficient heating. 3. Deactivated amine starting material.1. Increase reaction time and monitor closely by TLC. 2. Ensure the reaction mixture is at a steady reflux. 3. Use freshly sourced or purified 1H-indazol-6-amine.
Significant Furan Byproduct Reaction conditions are too acidic (pH < 3).[12][13]1. Reduce the amount of acetic acid catalyst. 2. Ensure the wash with sodium bicarbonate is thorough to remove all acid before any heating during solvent evaporation.
Incomplete Reaction 1. Reaction time is too short. 2. Poorly reactive starting materials (e.g., amines with strong electron-withdrawing groups, though not the case here).[12]1. Extend the reflux time to 8-12 hours. 2. Consider a stronger acid catalyst like trifluoroacetic acid (TFA) if acetic acid is ineffective, but use with caution.[14]
Purification Difficulties Product co-elutes with impurities.1. Optimize the eluent system for column chromatography. Try a shallower gradient (e.g., 0-15% ethyl acetate in hexanes). 2. Consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Conclusion

The Paal-Knorr synthesis provides a direct and high-yielding pathway to this compound from commercially available starting materials. The protocol described herein is robust, easily scalable, and utilizes common laboratory reagents and techniques. By understanding the underlying mechanism and key experimental parameters, researchers can reliably access this and other N-substituted pyrroles for applications in drug discovery and materials science.

References

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

  • Paal–Knorr synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

  • Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway - Rsc.org. (2015). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • Full article: Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (2018, October 19). Taylor & Francis Online. Retrieved February 21, 2026, from [Link]

  • Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI. (2023, March 16). MDPI. Retrieved February 21, 2026, from [Link]

  • Paal–Knorr synthesis - Grokipedia. (n.d.). Grokipedia. Retrieved February 21, 2026, from [Link]

  • Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry - ACS Publications. (2024, December 31). ACS Publications. Retrieved February 21, 2026, from [Link]

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018, October 19). RGM College of Engineering and Technology. Retrieved February 21, 2026, from [Link]

  • Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF - ResearchGate. (2018, October). ResearchGate. Retrieved February 21, 2026, from [Link]

  • The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • Paal-Knorr Pyrrole Synthesis - SynArchive. (n.d.). SynArchive. Retrieved February 21, 2026, from [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2023, June 1). Bentham Science. Retrieved February 21, 2026, from [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2022, August 5). Bentham Science. Retrieved February 21, 2026, from [Link]

  • (PDF) Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction | PDF | Amine - Scribd. (n.d.). Scribd. Retrieved February 21, 2026, from [Link]

  • [PDF] Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC. (2024, February 15). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION, IN SILICO STUDIES AND BIOLOGICAL EVALUATION OF N-(2,5-DIMETHYL-1H-PYRROL-1-YL) ISONICOTINAMIDE. (2024, December 31). Indo American Journal of Pharmaceutical Research. Retrieved February 21, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (2022, March 15). Journal of Medicinal and Chemical Sciences. Retrieved February 21, 2026, from [Link]

  • Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous - Semantic Scholar. (2022, April 11). Semantic Scholar. Retrieved February 21, 2026, from [Link]

Sources

Application Note & Protocol Guide: High-Purity Isolation of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the crystallization and chromatographic purification of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in pharmacologically active compounds, making the isolation of highly pure analogues a critical step in research and drug development.[1][2] This document moves beyond simple procedural lists, delving into the physicochemical rationale behind methodological choices to empower researchers to adapt and optimize these protocols. We present detailed, step-by-step procedures for both single- and dual-solvent crystallization, as well as a robust silica gel column chromatography protocol, designed to effectively remove common synthetic impurities such as positional isomers, unreacted starting materials, and reaction by-products.

Introduction: The Imperative for Purity

The synthetic route to substituted indazoles can often result in a mixture of products, most notably N-1 and N-2 positional isomers, which can be challenging to separate.[3] This guide offers two orthogonal and powerful purification strategies: crystallization for bulk purification and impurity rejection, and column chromatography for fine separation of closely related analogues.

Foundational Principles: A Physicochemical Overview

A successful purification strategy is built upon an understanding of the target molecule's physical properties. While specific experimental data for this exact molecule is not widely published, its structure—an indazole ring linked to a dimethyl-pyrrole moiety—allows us to infer key characteristics that inform our approach.

  • Structure & Polarity: The molecule contains both a hydrogen bond donor (the indazole N-H) and multiple nitrogen atoms acting as hydrogen bond acceptors. The aromatic rings confer rigidity, though a significant dihedral angle between the pyrrole and indazole rings is expected, similar to related structures.[6] This combination results in a molecule of moderate polarity, with some lipophilic character from the dimethyl groups.

  • Solubility Profile: This moderate polarity predicts good solubility in heated polar organic solvents (e.g., ethanol, ethyl acetate) and lower solubility in non-polar solvents (e.g., hexane).[6][7] Crucially, a steep solubility curve—high solubility in a hot solvent and low solubility in the same solvent when cold—is the cornerstone of effective recrystallization.[5][8] This differential solubility is also the principle that governs chromatographic separation.

Purification Strategy I: Crystallization

Crystallization is a powerful, scalable, and economical technique for achieving high levels of purity by excluding impurities from a forming crystal lattice.[8] The choice between a single-solvent or a two-solvent system depends on the specific solubility characteristics of the crude material.

Method A: Single-Solvent Recrystallization

This is the preferred method when a single solvent with a steep temperature-solubility gradient can be identified. Ethanol is an excellent starting point for many indazole derivatives.[1][4]

Protocol: Single-Solvent Recrystallization from Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of ethanol and heat the mixture to reflux with stirring until all the solid dissolves. Add solvent dropwise until a clear solution is achieved at the boiling point. Using the minimum amount of solvent is critical for maximizing yield.[5]

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat to reflux for 5-10 minutes.

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization of the product.[5]

  • Crystal Formation: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-ordered, and pure crystals. Rapid cooling can trap impurities.

  • Maximizing Yield: Once the solution has reached room temperature and crystal growth appears complete, place the flask in an ice-water bath for at least 30 minutes to induce maximum precipitation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystal cake with a small portion of ice-cold ethanol to rinse away the residual impurity-laden mother liquor without dissolving the product.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Method B: Two-Solvent (Anti-Solvent) Recrystallization

This method is highly effective when no suitable single solvent is found. It involves dissolving the compound in a "good" solvent and then carefully adding a miscible "poor" solvent (anti-solvent) to induce precipitation.[5][7] For this molecule, an ethyl acetate (good solvent) and hexane (anti-solvent) system is a logical choice.[6]

Protocol: Two-Solvent Recrystallization (Ethyl Acetate/Hexane)

  • Dissolution: Dissolve the crude material in the minimum volume of warm ethyl acetate required for complete dissolution.

  • Induce Saturation: While stirring, add hexane dropwise until the solution becomes faintly and persistently cloudy. This indicates the point of saturation has been reached.[7]

  • Clarification: Add a few drops of ethyl acetate, with gentle warming if necessary, until the solution becomes clear again.

  • Crystal Formation & Isolation: Allow the solution to cool slowly to room temperature, followed by chilling in an ice bath. Collect, wash (using a pre-chilled mixture of ethyl acetate/hexane in the same ratio as the final mother liquor), and dry the crystals as described in the single-solvent method.

Crystallization Data Summary
ParameterRecommended ConditionCausality & Rationale
Primary Solvent Ethanol, Isopropanol, Ethyl AcetateGood solvating power at elevated temperatures for polar heterocycles.
Anti-Solvent Hexane, HeptanePoor solvating power; induces precipitation when added to a solution.
Cooling Rate Slow, ambient cooling followed by ice bathPromotes selective crystal growth and high purity; ice bath maximizes yield.
Washing Solvent Ice-cold recrystallization solventRemoves soluble impurities without significant product loss.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Gravity Filtration (Removes Insolubles) Dissolve->HotFilter if solids present Cool Slow Cooling to Room Temp. Dissolve->Cool if no solids HotFilter->Cool Chill Chill in Ice Bath Cool->Chill VacFilter Vacuum Filtration Chill->VacFilter Wash Wash with Cold Solvent VacFilter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystals Dry->Pure

Purification Strategy II: Column Chromatography

When crystallization is insufficient to separate closely related impurities, such as positional isomers, silica gel column chromatography is the method of choice.[1][3][9]

Principle: Separation is achieved by the differential partitioning of components between a polar stationary phase (silica gel) and a less polar mobile phase. Compounds with higher polarity interact more strongly with the silica gel and thus elute later.

Protocol: Silica Gel Chromatography (Hexane/Ethyl Acetate System)

  • Mobile Phase Selection (TLC): First, determine the optimal eluent composition using Thin-Layer Chromatography (TLC).

    • Dissolve a small sample of the crude material in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop plates in several hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 7:3, 1:1).

    • The ideal solvent system will provide good separation between the target compound and impurities, with the target having an Rf value of approximately 0.3-0.4. A 7:3 ethyl acetate/hexane system was reported for a similar compound and is a good starting point.[6]

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into a column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator. Carefully layer the resulting free-flowing powder onto the top of the column. This technique often yields sharper bands and better separation.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. This will speed up the elution of more polar compounds.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Place the resulting solid under high vacuum to remove any residual solvent.

Chromatography Data Summary
ParameterRecommended ConditionCausality & Rationale
Stationary Phase Silica Gel (230-400 mesh)Polar adsorbent that separates compounds based on polarity.[2][10]
Mobile Phase Hexane/Ethyl Acetate GradientAllows for fine-tuning of eluting power to separate moderately polar compounds.
Rf Target (TLC) 0.3 - 0.4Provides optimal resolution and a reasonable run time on the column.
Loading Method Dry LoadingPrevents band broadening and improves separation efficiency.

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation Crude Crude Product TLC TLC Analysis for Solvent System Crude->TLC Load Dry Load Sample Crude->Load Pack Pack Silica Column TLC->Pack Pack->Load Elute Elute with Mobile Phase (Gradient) Load->Elute Collect Collect Fractions Elute->Collect TLC_F Analyze Fractions by TLC Collect->TLC_F Combine Combine Pure Fractions TLC_F->Combine Rotovap Remove Solvent (Rotary Evaporator) Combine->Rotovap Dry Dry Under High Vacuum Rotovap->Dry Pure Pure Compound Dry->Pure

Conclusion

The protocols detailed in this application note provide robust and adaptable methods for achieving high-purity this compound. For bulk purification from a crude reaction mixture where the target compound is the major component, crystallization is the recommended first-line approach due to its efficiency and scalability. For the separation of challenging impurities like positional isomers or for obtaining material of the highest possible purity for analytical or biological screening, silica gel chromatography is the superior method. By understanding the principles behind each step, researchers can effectively troubleshoot and optimize these procedures for their specific needs, ensuring the integrity of their scientific outcomes.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • US2982771A - Purification of heterocyclic organic nitrogen compounds - Google P
  • Experiment 2: Recrystallization - University of Toronto. (URL: [Link])

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - MDPI. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC. (URL: [Link])

  • 1-Allyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole - IUCr. (URL: [Link])

  • Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests - Asian Journal of Research in Chemistry. (URL: [Link])

  • (PDF) Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine - ResearchGate. (URL: [Link])

  • Tips & Tricks: Recrystallization - University of Rochester. (URL: [Link])

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC. (URL: [Link])

  • 1H- and 2H-Indazoles - Science of Synthesis. (URL: [Link])

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI. (URL: [Link])

  • Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. (URL: [Link])

  • 1,3-Dimethyl-1H-indazol-6-amine - PMC. (URL: [Link])

  • Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles - MDPI. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. (URL: [Link])

Sources

Application Note: In Vitro Dosing & Evaluation Protocols for 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers evaluating 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole , a specialized heterocyclic compound featuring the privileged 1H-indazole scaffold modified with a hydrophobic 2,5-dimethylpyrrole moiety at the 6-position.

Based on the pharmacophore structure (Indazole core + Lipophilic 6-substitution), this compound is typically investigated in the context of ATP-competitive inhibition (Kinases, Hsp90) or as a lipophilic probe for hydrophobic pockets in enzymes. The following protocols prioritize solubility management and precise dosing for enzymatic and cellular assays.


)

Part 1: Compound Characterization & Stock Preparation

Physicochemical Profile

The molecule consists of a polar 1H-indazole head group (hydrogen bond donor/acceptor) and a highly lipophilic 2,5-dimethylpyrrole tail.

  • LogP (Predicted): ~3.2 – 3.8 (High Lipophilicity).

  • Solubility: Poor in water; High in organic solvents (DMSO, Ethanol).

  • Stability: The 2,5-dimethylpyrrole moiety effectively "masks" the 6-amino group, preventing oxidation but significantly increasing hydrophobicity compared to the parent amine.

Stock Solution Protocol (Standard: 10 mM)

Due to the hydrophobic pyrrole ring, aqueous serial dilutions may precipitate if not managed correctly.

  • Weighing: Weigh 2.11 mg of powder into a sterile, antistatic microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%, cell culture grade).

    • Note: Do not use water or PBS for the initial stock.

  • Vortexing: Vortex for 30 seconds until the solution is completely clear.

  • Storage: Aliquot into 50 µL vials to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Working Solution (Intermediate Dilution)

Critical Step: To prevent "crashing out" when adding to cell media, prepare a 100x or 1000x intermediate stock in media/buffer immediately before dosing.

  • Example: Dilute 10 mM DMSO stock 1:100 in culture media to make a 100 µM working solution (1% DMSO). Further dilute this working solution to reach final assay concentrations.

Part 2: In Vitro Enzymatic Assay Protocol (Kinase/Hsp90)

Indazoles are classic ATP-mimetics. This protocol evaluates the compound's ability to displace ATP or bind to the hinge region of a target kinase (e.g., VEGFR, FGFR) or Hsp90.

Experimental Design (Dose-Response)
  • Assay Format: FRET (Fluorescence Resonance Energy Transfer) or LanthaScreen Europium Kinase Binding Assay.

  • Dose Range: 8-point half-log dilution series.

    • Top Concentration: 10 µM (or 1 µM for potent targets).

    • Bottom Concentration: ~3 nM.

  • Controls:

    • Negative: 0.1% DMSO (Vehicle).

    • Positive: Pazopanib (Kinase control) or Geldanamycin (Hsp90 control).

Step-by-Step Dosing Workflow
  • Plate Preparation: Use a 384-well low-volume white microplate.

  • Compound Addition:

    • Add 5 nL – 10 nL of compound from the DMSO source plate using an acoustic dispenser (e.g., Echo Liquid Handler) to maintain exact DMSO concentrations.

    • Alternative (Manual): Prepare 4x concentrated compound in assay buffer (max 2% DMSO) and add 2.5 µL to the well.

  • Enzyme/Antibody Mix: Add 5 µL of Kinase/Antibody mixture. Incubate for 15 min at Room Temperature (RT).

  • Tracer Addition: Add 5 µL of Alexa Fluor® labeled Tracer (ATP competitor).

  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Readout: Measure TR-FRET signal (Excitation: 340 nm; Emission: 665 nm / 615 nm).

Data Analysis

Calculate the Emission Ratio (


). Normalize data to 0% inhibition (DMSO) and 100% inhibition (Control Inhibitor). Fit curves using the Hill equation:


Part 3: Cellular Viability & Cytotoxicity Protocol

This protocol assesses the compound's permeability and potency in a cellular context, specifically relevant for cancer cell lines (e.g., HCT116, MCF-7) where indazoles often show efficacy.

Cell Culture Conditions
  • Seeding Density: 3,000 – 5,000 cells/well (96-well plate).

  • Adherence Time: 24 hours prior to dosing.

Dosing Regimen
  • Serial Dilution: Prepare a 1:3 serial dilution in a separate "Dosing Plate" using complete culture media.

    • Highest Dose: 100 µM (Screening) or 10 µM (Potency).

    • Final DMSO: Must remain constant at <0.5% across all wells to avoid solvent toxicity.

  • Treatment: Aspirate old media (carefully) or add 2x concentrated compound solution directly to existing media (100 µL existing + 100 µL compound).

  • Incubation: 72 hours at 37°C, 5% CO₂.

Readout (CellTiter-Glo / MTT)
  • Reagent Prep: Thaw CellTiter-Glo reagent.

  • Lysis: Add 100 µL reagent to each well. Shake plate for 2 minutes (orbital shaker).

  • Equilibration: Incubate 10 minutes at RT to stabilize the luminescent signal.

  • Detection: Measure Total Luminescence (Integration time: 0.5 – 1.0 sec).

Part 4: Logical Pathway & Visualization

The following diagram illustrates the hypothetical mechanism of action (MoA) for an Indazole-Pyrrole probe, contrasting its role as a direct inhibitor versus a masked precursor.

IndazoleMechanism Compound This compound Solubility Lipophilic Entry (Passive Diffusion) Compound->Solubility DMSO Formulation Target_Kinase Target: Kinase/Hsp90 (ATP Pocket) Solubility->Target_Kinase Intracellular Transport Hydrophobic_Pocket Hydrophobic Back-Pocket (Pyrrole Binding) Target_Kinase->Hydrophobic_Pocket Selectivity Filter Hinge_Region Hinge Region (Indazole H-Bonds) Target_Kinase->Hinge_Region Primary Interaction Signal_Block Inhibition of Phosphorylation/Folding Hydrophobic_Pocket->Signal_Block Hinge_Region->Signal_Block Apoptosis Cell Cycle Arrest / Apoptosis Signal_Block->Apoptosis 72h Incubation

Caption: Proposed binding mode of the Indazole-Pyrrole probe, utilizing the indazole core for hinge binding and the dimethylpyrrole for hydrophobic selectivity.

Part 5: Summary of Dosing Parameters

ParameterSpecificationRationale
Vehicle DMSO (Anhydrous)Essential for solubility of the pyrrole moiety.
Max Stock Conc. 10 - 20 mMPrevent precipitation during storage.
Assay DMSO Limit < 0.5% (Cellular)High DMSO interferes with cell membrane integrity.
Assay DMSO Limit < 2.0% (Enzymatic)Enzymes are generally more tolerant to DMSO.
Storage -20°C (Dark)Indazoles are light stable, but pyrroles can oxidize over long periods.
Molecular Mass ~211.26 DaUse for molarity calculations.

Part 6: References

  • Zhang, L. et al. (2018). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 23(11), 2783.

    • Context: Comprehensive review of the biological targets of indazole derivatives, specifically highlighting kinase and anti-tumor activity.

  • Gaikwad, N. et al. (2022).[1] "Design, synthesis and biological evaluation of novel substituted 4,5,6,7-tetrahydro-1H-indazole derivatives." Journal of Chemical Health Risks.

    • Context: Protocols for synthesizing and testing indazole derivatives for biological activity.[1][2][3][4]

  • Ripa, L. et al. (2018). "Discovery of Novel Indazole Derivatives as Potent Glucocorticoid Receptor Modulators." Journal of Medicinal Chemistry.

    • Context: Demonstrates the use of indazoles in modulating nuclear receptors and signaling pathways.

  • PubChem Compound Summary. "Indazole Derivatives and Bioactivity." National Library of Medicine.

    • Context: Physicochemical property data and general safety/handling for the indazole scaffold.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole. This resource is designed for researchers, chemists, and drug development professionals aiming to optimize this specific transformation. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles to empower you to maximize your reaction yields and purity.

The target molecule is typically synthesized via the Paal-Knorr pyrrole synthesis, a robust and widely used method for forming pyrrole rings.[1] This reaction involves the condensation of a primary amine, in this case, 6-aminoindazole, with a 1,4-dicarbonyl compound, 2,5-hexanedione.[2][3] While straightforward in principle, the reaction's efficiency can be influenced by a variety of factors. This guide will walk you through them.

Section 1: Foundational Knowledge & Mechanism

Understanding the reaction mechanism is crucial for effective troubleshooting. The Paal-Knorr pyrrole synthesis proceeds via an acid-catalyzed pathway.[1][4]

  • Hemiaminal Formation: The primary amine (6-aminoindazole) performs a nucleophilic attack on one of the protonated carbonyl groups of 2,5-hexanedione, forming a hemiaminal intermediate.[4]

  • Cyclization: An intramolecular nucleophilic attack by the nitrogen on the second carbonyl group forms a cyclic intermediate.[3][4]

  • Dehydration: The cyclic intermediate then undergoes dehydration, losing two molecules of water to form the stable, aromatic pyrrole ring.[3][4] The ring-closing step is often the rate-determining step of the reaction.[3][4]

Paal_Knorr_Mechanism Paal-Knorr Pyrrole Synthesis Mechanism Start 6-Aminoindazole + 2,5-Hexanedione Hemi Hemiaminal Intermediate Start->Hemi Nucleophilic Attack (Acid Catalyzed) Cyclic Cyclic Intermediate (2,5-dihydroxytetrahydropyrrole derivative) Hemi->Cyclic Intramolecular Cyclization Product This compound Cyclic->Product Dehydration (-2 H₂O)

Caption: The acid-catalyzed Paal-Knorr mechanism.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the synthesis.

Q1: My reaction yield is consistently low or the reaction fails to proceed. What are the most common causes?

A: Low yields are a frequent issue and can stem from several factors:

  • Suboptimal Reaction Conditions: Traditional Paal-Knorr syntheses often require heat.[4][5] Insufficient temperature or short reaction times can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged heating can degrade starting materials or the desired product.[4][5][6]

  • Poor Starting Material Quality: 6-aminoindazole can be susceptible to oxidation. Ensure it is pure and, if necessary, recrystallized or purified before use. 2,5-hexanedione can undergo self-condensation or polymerization, especially if old or improperly stored.[7] Using freshly distilled 2,5-hexanedione is recommended.

  • Inappropriate Catalyst/pH: The reaction is acid-catalyzed, but the choice and concentration of the acid are critical.[4] Excessively strong acids (pH < 3) can promote the formation of 2,5-dimethylfuran as a major byproduct.[2][4] Often, a weak acid like acetic acid is sufficient to accelerate the reaction without causing side reactions.[2] In some cases, the reaction can proceed under neutral conditions, albeit more slowly.[2][8]

  • Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is advisable to prevent the oxidation of the 6-aminoindazole, which can be a source of impurities and color.

Q2: I'm observing a significant byproduct. What is it likely to be and how can I prevent it?

A: The most common byproduct is 2,5-dimethylfuran.[4] This occurs when the 1,4-dicarbonyl (2,5-hexanedione) undergoes acid-catalyzed self-cyclization and dehydration without reacting with the amine.[4][5]

Strategies to Minimize Furan Formation:

  • Control Acidity: Maintain a pH above 3.[2][4] Using a weak acid like acetic acid as the catalyst or even as the solvent is a common and effective strategy.[2]

  • Use Excess Amine: Employing a slight excess of the 6-aminoindazole can kinetically favor the desired pyrrole formation pathway over the competing furan synthesis.[4][5]

  • Milder Catalysts: Consider alternative catalysts. Mild Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ have been shown to be effective.[3] In some modern protocols, catalysts like molecular iodine or even catalyst-free conditions have been successfully used, which can suppress furan formation.[8][9]

Q3: My crude product is a dark, tarry material that is difficult to purify. What causes this and how can I prevent it?

A: Dark, insoluble materials often indicate polymerization or degradation of the starting materials or the product.[5] This is typically caused by excessively high temperatures or highly acidic conditions.[5]

Mitigation Strategies:

  • Lower the Reaction Temperature: Try running the reaction at a lower temperature for a longer duration.

  • Use a Milder Catalyst: Switch from a strong mineral acid to a weaker Brønsted acid (e.g., acetic acid) or a Lewis acid.[5]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions, which can lead to degradation.[5]

  • Purification: The product can often be purified via flash column chromatography on silica gel, typically using a gradient of n-hexane and ethyl acetate as the eluent.[10]

Section 3: In-Depth Troubleshooting Guide

Use this logical workflow to diagnose and solve common issues.

Troubleshooting_Yield Start Low Yield / No Reaction Check_SM 1. Verify Starting Material Purity (6-Aminoindazole & 2,5-Hexanedione) Use NMR/GC-MS. Purify if needed. Start->Check_SM Check_Cond 2. Review Reaction Conditions Check_SM->Check_Cond If materials are pure Temp_Time Temperature & Time Are they sufficient for reaction but not causing degradation? Check_Cond->Temp_Time Catalyst_pH Catalyst & pH Is pH > 3? Using weak acid (e.g., AcOH)? Check_Cond->Catalyst_pH Atmosphere Atmosphere Is reaction under inert gas (N₂/Ar)? Check_Cond->Atmosphere Optimize_Temp Optimize T & t: Screen temperatures (e.g., 60-100°C). Monitor via TLC. Temp_Time->Optimize_Temp If suboptimal Optimize_Cat Adjust Catalyst: Switch to acetic acid. Consider milder Lewis acids. Catalyst_pH->Optimize_Cat If too acidic Optimize_Atm Implement Inert Atmosphere Atmosphere->Optimize_Atm If in air Success Improved Yield Optimize_Temp->Success Optimize_Cat->Success Optimize_Atm->Success

Caption: Troubleshooting workflow for low reaction yield.

Section 4: Protocol Optimization & Data

The choice of solvent and catalyst significantly impacts reaction yield and time. While classic conditions involve heating in acetic acid, modern variations offer milder and more efficient alternatives.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and minimize side reactions.

  • Preparation: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 6-aminoindazole (1.0 mmol, 1 eq.).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Add the solvent (e.g., 5 mL of glacial acetic acid or ethanol). Begin stirring. Add freshly distilled 2,5-hexanedione (1.1 mmol, 1.1 eq.). If not using acetic acid as the solvent, add the acid catalyst (e.g., 1-2 drops of glacial acetic acid).

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress using TLC (e.g., with a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. If acetic acid was used as the solvent, carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Comparative Data on Reaction Conditions

The following table summarizes how different conditions can affect the outcome of Paal-Knorr syntheses, based on literature for analogous transformations.

Catalyst SystemSolventTemperature (°C)Typical TimeReported YieldsKey Advantages/Disadvantages
Acetic AcidAcetic AcidReflux2-6 hGood to ExcellentPro: Simple, effective. Con: Can promote side reactions if overheated.
p-TsOH (cat.)TolueneReflux4-12 hGoodPro: Drives reaction via azeotropic water removal. Con: Stronger acid, higher risk of degradation.
NoneNone (Neat)25-60 °C1-24 hGood to Excellent[8]Pro: Green, catalyst-free. Con: May be slow for less reactive amines.
I₂ (cat.)None (Neat)Microwave5-15 minExcellent[9]Pro: Very fast, high yield. Con: Requires microwave reactor.
AluminaNone (Neat)60 °C< 1 hGood to Excellent[10]Pro: Heterogeneous catalyst, easy removal. Con: Catalyst activity may vary.

References

  • Paal–Knorr synthesis - Wikipedia. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI. Available at: [Link]

  • The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing). Available at: [Link]

  • Purification of crude pyrroles - US5502213A - Google Patents.
  • A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. - ResearchGate. Available at: [Link]

  • Selective One-Pot Cascade Synthesis of N-Substituted Highly Functionalized Pyrroles from Unprotected Sugars, Primary Amines, and Oxoacetonitriles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • (PDF) Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Available at: [Link]

  • Organic synthesis in deep eutectic solvents: Paal-Knorr reactions - ResearchGate. Available at: [Link]

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl - Organic Syntheses Procedure. Available at: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]

  • An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Neurotoxicity and protein binding of 2,5-hexanedione in the hen - PubMed. Available at: [Link]

  • Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor - RSC Publishing. Available at: [Link]

  • Selective conversion of 2,5-hexanedione to 3-methyl-2-cyclopentenone over solid acid catalyst. Available at: [Link]

  • Intramolecular aldol condensation of 2,5-hexanedione - ResearchGate. Available at: [Link]

  • Product of the reaction between hexane‐2,5‐dione and ammonium carbonate. Available at: [Link]

Sources

identifying common impurities in 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole. This document is designed for researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and control common impurities encountered during the manufacturing process. Ensuring high purity of this active pharmaceutical ingredient (API) is critical for safety, efficacy, and regulatory compliance.[1][2][3] This guide provides in-depth, field-proven insights into the causality of impurity formation and offers robust protocols for their management.

Section 1: Synthesis Overview and Impurity Classification

The industrial synthesis of this compound is predominantly achieved via the Paal-Knorr condensation. This reaction involves the cyclization of 6-aminoindazole with 2,5-hexanedione, typically under acidic catalysis.

Synthesis_Overview Figure 1: Synthesis of this compound SM1 6-Aminoindazole Catalyst + Acid Catalyst (e.g., Acetic Acid) SM2 2,5-Hexanedione Product This compound Catalyst->Product Water + 2 H₂O Product->Water

Figure 1: Paal-Knorr synthesis pathway.

Impurities are any components present that are not the desired API.[2] They can be broadly categorized into three main types: starting material-related, process-related (byproducts), and degradation-related. Understanding the origin of these impurities is the first step toward effective control.[3][4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.

Q1: My final product has a persistent yellow or brownish tint, even after recrystallization. What is the likely cause and how can I remove it?

A: A persistent color is often indicative of oxidized or polymeric impurities. The 6-aminoindazole starting material, much like aniline, can be susceptible to air oxidation, forming colored, high-molecular-weight species.[2] If these impurities are carried through the synthesis, they can be difficult to remove.

Causality & Troubleshooting:

  • Starting Material Quality: Before beginning the synthesis, analyze your 6-aminoindazole by HPLC. If it is not a clean, off-white solid, consider purifying it by recrystallization from water or ethanol.[5]

  • Inert Atmosphere: The Paal-Knorr reaction itself, especially when heated, should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent in-process oxidation of the amine.

  • Purification Strategy: If the final product is colored, standard recrystallization may not be sufficient. Consider a purification sequence involving:

    • An initial treatment of the crude product in solution with activated carbon to adsorb colored impurities.

    • Followed by column chromatography on silica gel.

    • Finally, a high-purity recrystallization.

Q2: My reaction yield is low, and HPLC analysis shows a significant amount of unreacted 6-aminoindazole. How can I drive the reaction to completion?

A: Low conversion in a Paal-Knorr synthesis can stem from several factors, including sub-optimal reaction conditions or insufficient acidity.[6]

Causality & Troubleshooting:

  • Catalyst Concentration: The reaction requires an acid catalyst, but the pH must be carefully controlled. A weak acid like acetic acid is often sufficient to promote the reaction.[7] If using a strong acid, ensure the pH does not drop below 3, as this can favor the formation of furan byproducts.[7]

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the consumption of the limiting reagent (typically 6-aminoindazole) has plateaued.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (e.g., 1.05 to 1.1 equivalents) of the more volatile or less expensive reagent, 2,5-hexanedione, can help drive the reaction to completion.

Q3: I have an unknown peak in my HPLC chromatogram with a shorter retention time than my product. It is not from the starting materials. What could it be?

A: A common byproduct in the Paal-Knorr synthesis is the corresponding furan, formed from the self-condensation of the 1,4-dicarbonyl compound (2,5-hexanedione).[8] In this case, the impurity would be 2,5-dimethylfuran .

Causality & Troubleshooting:

  • Mechanism of Formation: Under strongly acidic conditions (pH < 3), the acid-catalyzed dehydration of 2,5-hexanedione can compete with the desired reaction with 6-aminoindazole, leading to the formation of 2,5-dimethylfuran.[7]

  • Control of Acidity: The most effective preventative measure is to maintain a weakly acidic environment (e.g., using acetic acid as both catalyst and solvent) rather than using strong mineral acids.[6][7]

  • Identification: To confirm the identity of this peak, you can obtain a commercial standard of 2,5-dimethylfuran and compare its retention time with your unknown peak. Alternatively, LC-MS analysis can be used to confirm its mass.

Q4: My mass spectrometry data shows a peak with a mass 16 Da higher than my starting material, 6-aminoindazole. What is this impurity?

A: This peak likely corresponds to 6-nitroso-1H-indazole or 6-(hydroxylamino)-1H-indazole , which are intermediates in the reduction of 6-nitroindazole to 6-aminoindazole.[9][10] Their presence indicates an incomplete reduction of the nitro starting material.

Causality & Troubleshooting:

  • Incomplete Reduction: The reduction of nitroarenes proceeds through nitroso and hydroxylamine intermediates.[9] If the reaction time, temperature, or amount of reducing agent (e.g., Fe/NH4Cl, Sn/HCl, or catalytic hydrogenation) is insufficient, these intermediates can remain.[5][9]

  • Starting Material Qualification: It is crucial to have a validated analytical method to test the purity of your 6-aminoindazole raw material before use. The specification should include strict limits for these partially reduced impurities.

  • Re-processing: If a batch of 6-aminoindazole is found to be contaminated, it can often be re-subjected to the reduction conditions to drive the conversion to completion.

Section 3: Troubleshooting Guide

Observed Problem Potential Root Cause(s) Recommended Solutions & Preventative Actions
Low Product Yield Incomplete reaction; Sub-optimal temperature or time; Incorrect pH.Increase reaction time and monitor by TLC/HPLC. Ensure proper reflux temperature. Use a slight excess of 2,5-hexanedione. Optimize acid catalyst concentration.[6]
Colored Final Product (Yellow/Brown) Oxidation of 6-aminoindazole; Formation of polymeric byproducts.Use high-purity starting materials. Run the reaction under an inert atmosphere (N₂ or Ar). Treat crude product solution with activated carbon before crystallization.[2]
Presence of 2,5-Dimethylfuran Reaction conditions are too acidic (pH < 3), favoring dione self-condensation.Use a weak acid catalyst (e.g., acetic acid). Avoid strong mineral acids like HCl or H₂SO₄.[7][8]
Unreacted 6-Nitroindazole in Product Incomplete reduction during the synthesis of the 6-aminoindazole starting material.Ensure the reduction of 6-nitroindazole goes to completion. Test the 6-aminoindazole raw material for this impurity before use.[5][9]
Product Fails Purity Specification Inefficient purification; Presence of multiple co-eluting impurities.Re-purify using column chromatography followed by recrystallization. Develop a more robust HPLC gradient method to improve peak separation.

Section 4: Protocols & Methodologies

Protocol A: Representative HPLC-UV Method for Purity Analysis

This method is a starting point for the analysis of this compound and its potential impurities.

Parameter Condition
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 20 minutes, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Note: This method is a general guideline and must be fully developed and validated for its intended use, demonstrating specificity, linearity, accuracy, and precision.[4][11]

Protocol B: Forced Degradation Study Workflow

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[12]

Forced_Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Prepare Stock Solution of API in Acetonitrile/Water Acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h API->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 24h API->Base Oxidation Oxidation 3% H₂O₂, RT, 24h API->Oxidation Thermal Thermal 80°C (Solid), 48h API->Thermal Photo Photolytic ICH Q1B Light Box API->Photo Control Control (Unstressed Sample) API->Control Analyze Analyze All Samples by Validated HPLC-UV/MS Method Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Control->Analyze Compare Compare stressed sample chromatograms to the control sample Analyze->Compare Identify Identify and Characterize Significant Degradants (>0.1%) Compare->Identify OOS_Troubleshooting cluster_known Known Impurity? cluster_source Determine Source Start OOS Result for Purity Identify Identify Impurity by LC-MS and/or Retention Time Matching Start->Identify Known Known Impurity? Identify->Known SM_Impurity Starting Material Impurity (e.g., 6-Nitroindazole) Known->SM_Impurity Yes Process_Impurity Process-Related Impurity (e.g., 2,5-Dimethylfuran) Known->Process_Impurity Yes Degradation_Impurity Degradation Product (e.g., Oxidized Species) Known->Degradation_Impurity Yes Unknown Characterize Unknown Impurity (NMR, HRMS). Conduct Toxicology Assessment. Known->Unknown No Action1 Quarantine Raw Material Lot. Re-evaluate Supplier. SM_Impurity->Action1 Action2 Optimize Reaction Conditions (e.g., pH, Temperature). Process_Impurity->Action2 Action3 Review Storage Conditions. Implement Inert Atmosphere. Degradation_Impurity->Action3

Figure 3: Decision tree for OOS investigation.
References
  • FB Pharmtech. (2025, July 11). The Critical Role of Impurity Control in API & Drug Product Manufacturing.
  • Grace. (2025, February 6).
  • Veeprho. (2020, April 8). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products.
  • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • ChemicalBook. (n.d.). 6-Aminoindazole.
  • ResearchGate. (2013, May 28). Organic synthesis in deep eutectic solvents: Paal-Knorr reactions.
  • Wikipedia. (n.d.). Aniline.
  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System with Empower 3 Software.
  • ACS Publications. (2013, February 14). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.
  • LCGC International. (2022, April 15).
  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl).

Sources

optimizing reaction temperature for pyrrole ring formation in indazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimizing Reaction Temperature and Overcoming Common Synthetic Challenges

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, designed by our Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the formation of pyrrole rings on an indazole scaffold. We move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize your reaction conditions with confidence.

Troubleshooting Guide: Navigating the Nuances of Pyrrole-Indazole Synthesis

The construction of a pyrrole ring onto an existing indazole core, most commonly via the Paal-Knorr synthesis using an amino-indazole and a 1,4-dicarbonyl compound, is a powerful tool in medicinal chemistry. However, success is highly dependent on carefully controlled reaction conditions, with temperature being a critical variable. This section addresses specific issues you may encounter.

Issue 1: Low to No Product Yield

Question: I'm attempting a Paal-Knorr reaction between my amino-indazole and a 1,4-diketone, but I'm observing very low conversion to the desired pyrrolo-indazole product. What are the likely causes and how can I improve the yield?

Answer:

Low yield is a common frustration that can often be traced back to reaction kinetics and catalyst efficiency. The indazole moiety, while providing a key amine nucleophile, can also influence the overall reactivity.

  • Causality: The Paal-Knorr reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring.[1] Each of these steps has an energy barrier that must be overcome. Insufficient thermal energy can lead to a stalled reaction. The nucleophilicity of the amino-indazole is also a key factor; electron-withdrawing groups on the indazole ring can decrease the amine's reactivity, requiring more forcing conditions.

  • Troubleshooting Steps & Optimization:

    • Incrementally Increase Reaction Temperature: This is the most direct approach to increase the reaction rate.[2] Begin with a moderate temperature (e.g., 60-80 °C) and gradually increase it. Be aware that excessively high temperatures can lead to side reactions.[3] Monitoring the reaction by TLC or LC-MS at each temperature increment is crucial.

    • Employ Microwave Heating: For sluggish reactions, especially with sterically hindered substrates, microwave irradiation can be highly effective at driving the reaction to completion in a shorter timeframe.[2][4]

    • Catalyst Choice is Critical: While the reaction can sometimes proceed without a catalyst, acidic conditions are generally required.

      • Brønsted Acids: Acetic acid or p-toluenesulfonic acid (p-TsOH) are common choices. However, strong acidity (pH < 3) can promote the formation of furan byproducts.[2]

      • Lewis Acids: For sensitive substrates, milder Lewis acids like Sc(OTf)₃ or Bi(NO₃)₃ can be more effective.[5] Iron(III) chloride has also been used effectively in aqueous media, offering a greener alternative.[6][7]

    • Solvent Selection: High-boiling point, inert solvents such as toluene, xylene, or 1,4-dioxane are often used to achieve the necessary reaction temperatures.[6] For some systems, greener options like water or solvent-free conditions have proven successful, particularly with the right catalyst.[6][8]

Issue 2: Significant Byproduct Formation (Furan or Polymerization)

Question: My reaction is producing a significant amount of a furan byproduct, and at higher temperatures, I'm seeing a lot of dark, tarry material. How can I suppress these side reactions?

Answer:

The formation of furan derivatives and polymerization are classic competing pathways in the Paal-Knorr synthesis, both of which are highly influenced by temperature and acidity.

  • Causality:

    • Furan Formation: The 1,4-dicarbonyl starting material can undergo an acid-catalyzed intramolecular cyclization and dehydration on its own, without the involvement of the amine, to form a furan.[2] This side reaction is particularly favored under strongly acidic conditions (pH < 3) and at elevated temperatures.

    • Polymerization: Pyrroles, once formed, can be sensitive to highly acidic conditions and high temperatures, leading to degradation and the formation of polymeric tars.[2] The starting materials can also polymerize under harsh conditions.

  • Troubleshooting Steps & Optimization:

    • Lower the Reaction Temperature: This is the most effective way to minimize both furan formation and polymerization.[2] A lower temperature for a longer duration is often preferable to a high temperature for a short time.

    • Control Acidity:

      • Avoid strong acids. Use a weaker Brønsted acid like acetic acid, or switch to a milder Lewis acid catalyst.[2][5]

      • In some cases, the reaction can proceed under neutral conditions, which will significantly reduce furan formation, albeit at a slower rate.[2]

    • Use an Excess of the Amino-Indazole: Increasing the concentration of the amine kinetically favors the desired reaction pathway over the competing unimolecular cyclization of the dicarbonyl to a furan.[2]

    • Solvent and Catalyst Synergy: Certain "green" catalyst systems, such as iron(III) chloride in water, can allow the reaction to proceed at lower temperatures (e.g., 60 °C), thereby reducing byproduct formation.[6][7]

Data Summary: Temperature & Catalyst Effects
Issue Primary Cause Low Temp. Approach (≤ 80°C) High Temp. Approach (> 80°C) Recommended Catalysts
Low Yield Insufficient activation energySlower reaction, may require longer times.Increased reaction rate. Risk of side reactions.[3]Mild: Acetic Acid, Sc(OTf)₃.[5] Forcing: p-TsOH, Microwave.[2]
Furan Byproduct Acid-catalyzed cyclization of dicarbonyl[2]Generally suppressed.Significantly increased, especially with strong acids.Weaker Brønsted or Lewis acids.[2]
Polymerization Product/reagent degradation[2]Minimized.High risk, especially with prolonged heating.Use milder catalysts to avoid harsh conditions.

Experimental Protocols

Protocol 1: General Procedure for Pyrrole Ring Formation on an Amino-Indazole using Conventional Heating
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amino-indazole (1.0 eq) and the 1,4-dicarbonyl compound (1.1 eq).

  • Add the chosen solvent (e.g., toluene, acetic acid, or 1,4-dioxane) to achieve a concentration of 0.1-0.5 M.

  • Add the acid catalyst (e.g., p-TsOH, 0.1 eq or acetic acid as solvent).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an appropriate aqueous workup, which may involve neutralization with a base (e.g., NaHCO₃ solution) followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Microwave-Assisted Synthesis
  • In a microwave vial, combine the amino-indazole (1.0 eq), the 1,4-dicarbonyl compound (1.1 eq), and the catalyst in the chosen solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Proceed with workup and purification as described in Protocol 1.

Visualizing the Workflow

Troubleshooting Logic for Pyrrole-Indazole Synthesis

G cluster_temp Temperature Optimization cluster_cat Catalyst & Reagent Optimization cluster_conditions Condition Refinement start Start: Paal-Knorr Reaction check_yield Reaction Complete? (Check TLC/LC-MS) start->check_yield low_yield Issue: Low/No Yield check_yield->low_yield No byproducts Issue: Significant Byproducts? check_yield->byproducts Yes increase_T Increase Temperature (e.g., +20°C) or Switch to Microwave low_yield->increase_T change_catalyst Switch to Stronger/Milder Catalyst low_yield->change_catalyst tars Tarry/Polymeric Material? byproducts->tars Yes furan Furan Byproduct? byproducts->furan No success Success: Workup & Purify byproducts->success Minimal lower_T Lower Temperature tars->lower_T Yes furan->success No control_acidity Reduce Acidity: Weaker Acid/Lower Conc. furan->control_acidity Yes increase_T->check_yield change_catalyst->check_yield excess_amine Use Excess Amine (1.5-2.0 eq) excess_amine->check_yield lower_T->check_yield control_acidity->check_yield control_acidity->excess_amine

Caption: Troubleshooting workflow for optimizing pyrrole-indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: At what temperature should I start my optimization for a novel amino-indazole substrate?

A good starting point is often in the range of 60-80 °C, especially if using a solvent like acetic acid or a Lewis acid catalyst in a higher boiling solvent like toluene.[6][7] This moderate temperature range often provides a good balance between reaction rate and minimizing side reactions.

Q2: Can the position of the amino group on the indazole ring affect the optimal reaction temperature?

Yes, the position of the amino group (e.g., 3-amino, 5-amino, 6-amino) can influence its nucleophilicity due to the electronic effects of the fused pyrazole ring. An amino group at a position with lower electron density may require a higher reaction temperature to achieve a reasonable reaction rate.

Q3: Is it possible for the reaction to work at room temperature?

While less common for indazole substrates, some highly reactive 1,4-dicarbonyl compounds and amines can react at room temperature, especially with an efficient catalyst.[1] For instance, some Paal-Knorr reactions catalyzed by iodine or specific Lewis acids in ionic liquids have been shown to proceed at ambient temperatures.[5][8] However, for most indazole-based systems, some degree of heating is typically required.

Q4: I am working with a sterically hindered amino-indazole. The reaction is very slow even at high temperatures. What can I do?

For sterically hindered substrates, increasing the temperature and reaction time is the first step.[2] If this leads to decomposition, consider using microwave heating to provide localized, efficient energy input.[2] Alternatively, applying high pressure can sometimes facilitate reactions that are otherwise inhibited by steric bulk.

Q5: Does the choice of base matter in pre-functionalization steps, and can it affect the subsequent pyrrole formation temperature?

While the Paal-Knorr synthesis itself is acid-catalyzed, any prior steps to modify the indazole can be critical. For instance, in N-alkylation of indazoles, the choice of base and solvent is crucial for regioselectivity.[9] If your synthesis involves pre-alkylation, ensuring the purity of the starting amino-indazole is vital, as residual base or salts could interfere with the acid-catalyzed pyrrole formation, potentially requiring adjustments to the catalyst loading or temperature.

References

  • Benchchem. (n.d.). Troubleshooting Common Issues in Pyrrolo[2,3-b]pyridine Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis.
  • Amoozadeh, A., Tabrizian, E., Salehi, M., & Bitaraf, M. (n.d.). Effect of temperature on the synthesis of indazoles.
  • Benchchem. (n.d.). Troubleshooting Regioselectivity in Indazole Synthesis.
  • Jaffett, A., et al. (2015).
  • Heterocyclic Compounds. (n.d.).
  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). PMC.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). Beilstein Journals.
  • Ellman, J. A., et al. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society.
  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal.
  • Room temperature aqueous Paal–Knorr pyrrole synthesis catalyzed by aluminum tris(dodecyl sulfate)trihydrate. (2025).
  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
  • Gore, S., Baskaran, S., & König, B. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Chemistry Portal.
  • Gore, S., Baskaran, S., & König, B. (2012). Fischer indole synthesis in low melting mixtures. PubMed.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Pyrrole. (n.d.). Wikipedia.
  • Furan ring opening–pyrrole ring closure: a new synthetic route to aryl(heteroaryl)-annulated pyrrolo[1,2-a][9][10]diazepines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025). PMC.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
  • Asymmetric Synthesis of Tetracyclic Pyrroloindolines and Constrained Tryptamines by a Switchable Cascade Reaction. (2015). PubMed.
  • Pyrrole and Pyrrole Derivatives. (n.d.).
  • CONCEPT Diversification of Indoles and Pyrroles by Molecular Editing. (n.d.). NSF Public Access Repository.
  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Deriv
  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applic

Sources

Technical Support Center: Stability Management for 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the specific stabilization requirements of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole .

Case ID: IND-PYR-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary: The "Achilles Heel" of Your Molecule

You are working with a chimeric heterocycle: a robust indazole core coupled to a highly reactive 2,5-dimethylpyrrole moiety.

While the indazole ring is generally stable, the pyrrole unit is an electron-rich "antenna" for oxidation. Even though the 2,5-dimethyl substitution blocks the reactive


-positions, the 

-positions (3,4) remain vulnerable to electrophilic attack, photo-oxidation, and acid-catalyzed polymerization.

The Failure Mode: If your white/off-white solid turns pink, brown, or forms a red tar , the pyrrole ring has undergone auto-oxidation or polymerization. This guide provides the protocols to prevent this degradation.

Module 1: Storage & Handling (Preventing "Red Tar")

Q: My sample turned pink overnight in the vial. Is it ruined?

A: The pink coloration indicates the formation of radical cations or early-stage oligomers (pyrrole reds). While the bulk material may still be intact (check via LC-MS), the surface has oxidized.

  • Immediate Action: Recrystallize immediately if purity is critical. Do not store "as is"—the oxidation is autocatalytic.

  • Root Cause: Exposure to atmospheric oxygen and light. The pyrrole ring has a low ionization potential, making it susceptible to Single Electron Transfer (SET) oxidation by

    
    .
    
Storage Protocol: The "Triple-Barrier" System

To ensure long-term stability (>6 months), you must implement all three barriers.

BarrierRequirementScientific Rationale
1. Thermal -20°C or lower Lowers the kinetic energy below the activation threshold for radical chain propagation.
2. Photonic Amber Glass + Foil Pyrroles are photosensitizers. Light absorption generates singlet oxygen (

), which rapidly attacks the pyrrole diene system.
3. Atmospheric Argon Overlay Nitrogen is often insufficient if not ultra-pure. Argon is heavier than air and forms a more effective "blanket" over the solid.

Module 2: Solvents & Analysis (The "Ghost Peak" Phenomenon)

Q: My NMR spectrum in CDCl3 shows new peaks and a baseline hump. Is my synthesis wrong?

A: Likely not. Your solvent is destroying your compound.

  • The Issue: Chloroform-d (

    
    ) naturally decomposes to form trace Phosgene and Hydrochloric Acid (HCl) .
    
  • The Mechanism: Even trace acid protonates the pyrrole ring (or the indazole), initiating an electrophilic polymerization cascade. The "hump" in the baseline is pyrrole polymer.

Troubleshooting Workflow: Solvent Neutralization

Never dissolve this compound in untreated


 or protic acids.
  • The "Base-Wash" Technique:

    • Pass your NMR solvent through a small plug of Basic Alumina or Potassium Carbonate (

      
      )  directly before use.
      
    • Alternative: Add a single grain of solid

      
       or activated molecular sieves to the NMR tube.
      
  • Preferred Solvent:

    • Use DMSO-d6 or Acetone-d6 . These are non-acidic and stabilize the dipole of the indazole tautomers.

Module 3: Synthesis & Workup (The Paal-Knorr Trap)

Q: I'm synthesizing this via Paal-Knorr (6-aminoindazole + 2,5-hexanedione). The yield is low and the flask is full of black tar.

A: You are likely using an acid catalyst that is too strong or heating too long in the presence of oxygen.

Optimization Protocol
  • pH Control: Do not use strong mineral acids (HCl/H2SO4). Use a mild acid catalyst like Acetic Acid or p-TsOH (catalytic amount only) with a Dean-Stark trap to remove water.

  • The " Argon Sparge": You must deoxygenate your solvents before heating.

    • Step: Bubble Argon through the reaction solvent for 15 minutes prior to adding reagents.

  • Workup Precaution:

    • When quenching, ensure the aqueous layer is neutral or slightly basic (pH 8-9) .

    • Why? Acidic aqueous workups will hydrolyze the pyrrole back to the amine or polymerize it.

Module 4: Visualizing the Degradation Pathway

The following diagram illustrates the specific chemical risks associated with the 2,5-dimethylpyrrole moiety on your indazole scaffold.

G cluster_prevention Prevention Strategies Compound This compound Radical Radical Cation (Pink/Red Color) Compound->Radical Light + O2 (Photo-oxidation) Polymer Insoluble Polymer (Dark Tar) Compound->Polymer Trace Acid (Polymerization) Hydrolysis 6-Aminoindazole (Deprotection) Compound->Hydrolysis Strong Acid + H2O (Hydrolysis) Peroxide Peroxides / Maleimides (Oxygenated Species) Radical->Peroxide + O2 Radical->Polymer Chain Reaction P1 Argon Storage P2 Basic Alumina Filter P3 Amber Vials

Figure 1: Degradation pathways showing the transition from the stable compound (Blue) to oxidized intermediates (Yellow/Red) and final degradation products (Black/Green).[1][2][3][4][5][6]

References & Authoritative Grounding[7][8]

  • Pyrrole Oxidation Mechanism:

    • Mechanistic Insight: 2,5-dimethylpyrrole undergoes autoxidation via a free-radical chain mechanism, forming hydroperoxides and eventually polymers.

    • Source: Kinetic Study of the Oxygenation of 2,5-Dimethylpyrrole (Energy & Fuels, 1994).[7]

  • Indazole Synthesis & Stability:

    • Context: Indazoles are stable pharmacophores, often used in kinase inhibitors (e.g., Pazopanib intermediates), but require specific handling when coupled with electron-rich systems.

    • Source: Recent Advances in Indazole-Containing Derivatives (PMC, 2022).

  • General Handling of Electron-Rich Heterocycles:

    • Safety Data: Standard safety protocols for handling pyrrole/indazole derivatives emphasize the avoidance of oxidizing agents and strong acids.

    • Source: Sigma-Aldrich Safety Data Sheet (Generic Indazole/Pyrrole Handling).

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,5-Dimethyl-1H-pyrrol-1-yl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


-Substituted 2,5-Dimethylpyrrole Synthesis
Audience:  Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary & Diagnostic Overview

The installation of the 2,5-dimethyl-1H-pyrrol-1-yl moiety is a critical transformation in medicinal chemistry, often serving as a robust protecting group for primary amines or as a specific pharmacophore. However, the reaction is frequently plagued by steric hindrance .

The methyl groups at positions 2 and 5 of the pyrrole ring create a significant steric blockade. This impedes the nucleophilic attack of the nitrogen atom (in direct alkylation) or the cyclization efficiency (in Paal-Knorr condensation) when coupled with bulky amine partners.

Diagnostic Decision Tree

Use the following logic flow to select the optimal synthetic strategy based on your specific substrate constraints.

SynthesisStrategy Start Start: Define Substrate AmineType Is the Amine Sterically Hindered? (e.g., ortho-substituted aniline, t-butyl) Start->AmineType NotHindered No (Primary Alkyl/Aryl) AmineType->NotHindered No Hindered Yes (Bulky) AmineType->Hindered Yes MethodA Method A: Standard Paal-Knorr (AcOH, Reflux) NotHindered->MethodA AcidSensitive Is the Amine Acid Sensitive? Hindered->AcidSensitive MethodB Method B: Lewis Acid Catalysis (Sc(OTf)3 or Bi(NO3)3) AcidSensitive->MethodB Yes MethodC Method C: Microwave Irradiation (High Energy Input) AcidSensitive->MethodC No DirectAlk Method D: Direct Alkylation (Not Recommended - Low Yield) MethodC->DirectAlk If Paal-Knorr fails completely

Figure 1: Strategic decision tree for selecting the synthesis method based on amine sterics and stability.

The Core Challenge: Steric Causality

Understanding why the reaction fails is the first step to fixing it.

  • The Paal-Knorr Bottleneck: In the condensation of hexane-2,5-dione with a primary amine, the rate-determining step is often the cyclization of the hemiaminal intermediate. Bulky substituents on the amine (

    
    ) clash with the methyl groups of the dione during the conformational change required for ring closure.
    
  • The Direct Alkylation Trap: Attempting to alkylate 2,5-dimethylpyrrole directly (

    
    ) is rarely successful. The flanking methyl groups shield the nitrogen lone pair, drastically reducing nucleophilicity. Furthermore, the required strong bases (e.g., NaH) often lead to competing 
    
    
    
    -alkylation or polymerization.

Recommendation: Always prioritize the Paal-Knorr approach (building the ring) over direct alkylation.

Optimized Protocols

Method A: Microwave-Assisted Paal-Knorr (The "Power" Method)

Best for: Extremely hindered amines (e.g., 2,6-disubstituted anilines).

Microwave irradiation provides direct dielectric heating, overcoming the high activation energy barrier imposed by steric repulsion.

Protocol:

  • Reagents: Mix amine (1.0 equiv) and hexane-2,5-dione (1.2 equiv).

  • Catalyst/Solvent: Add minimal glacial acetic acid (or toluene with 10 mol%

    
    -TSA).
    
  • Irradiation: Seal in a microwave vial. Heat to 120–150 °C for 10–20 minutes .

  • Workup: Cool. If using acetic acid, dilute with water and filter the precipitate. If using toluene, wash with

    
    , dry, and concentrate.
    

Why it works: The rapid heating profile minimizes the time the reaction spends in the "decomposition zone" (where the dione polymerizes to black tar) while providing sufficient energy to force the sterically crowded cyclization.

Method B: Lewis Acid Catalysis (The "Precision" Method)

Best for: Acid-sensitive substrates or moderate sterics.

Using "water-tolerant" Lewis acids allows the reaction to proceed under milder conditions than traditional refluxing acetic acid.

Protocol:

  • Reagents: Amine (1.0 mmol), hexane-2,5-dione (1.2 mmol).

  • Catalyst: Scandium triflate [

    
    ] (5 mol%) or Bismuth nitrate [
    
    
    
    ] (10 mol%).
  • Solvent: Solvent-free (neat) or Acetonitrile.

  • Conditions: Stir at Room Temperature (for mild cases) or 50 °C.

  • Validation: Monitor via TLC. Yields typically exceed 85%.[1][2][3][4][5]

Mechanism: The Lewis acid activates the carbonyl oxygen of the dione, making it more electrophilic without the harsh protonation that degrades sensitive amines.

Method C: Montmorillonite K-10 (The "Green" Method)

Best for: Scalability and ease of purification.

Protocol:

  • Setup: Disperse Montmorillonite K-10 clay (200 mg/mmol) in toluene.

  • Reaction: Add amine and dione. Reflux with a Dean-Stark trap to remove water.

  • Purification: Simply filter off the clay. The filtrate contains the pure product.

Troubleshooting Guide (FAQ)

Issue 1: "The reaction mixture turned into a black tar."

Diagnosis: Polymerization of hexane-2,5-dione.

  • Cause: Reaction temperature too high or acid too strong (e.g.,

    
    ). The dione is prone to self-condensation.
    
  • Resolution:

    • Switch to Method B (Lewis Acid) to lower the temperature.

    • Use an inert atmosphere (

      
      ) as oxidation contributes to tar formation.
      
    • Add the dione slowly to the amine solution, keeping the amine in excess.

Issue 2: "I see 2,5-dimethylfuran as the major product."

Diagnosis: The Paal-Knorr Furan synthesis is competing.

  • Cause: This occurs when the amine is not nucleophilic enough (too bulky or electron-deficient) or the acidity is too high. The dione cyclizes with itself (via oxygen) instead of the nitrogen.

  • Resolution:

    • Increase Amine Equivalents: Use 1.5–2.0 equiv of the amine.

    • Remove Acid: Try a neutral solvent (Ethanol) or a basic additive (Triethylamine) if the amine is a salt.

    • Dean-Stark: Aggressively remove water. Furan formation is reversible; pyrrole formation is irreversible but requires water removal to drive equilibrium.

Issue 3: "Starting material is unreacted after 24 hours."

Diagnosis: Kinetic barrier due to steric hindrance.

  • Cause: The activation energy for the initial nucleophilic attack is too high at standard reflux temperatures.

  • Resolution: Move immediately to Method A (Microwave) . Conventional heating is often insufficient for ortho-substituted anilines.

Comparative Data: Yields by Method

Amine Substrate (Steric Profile)Method A (Microwave)Method B (Lewis Acid)Method C (Clay)Conventional (AcOH Reflux)
Aniline (Low)98% (5 min)95% (1 hr)92% (2 hr)85% (4 hr)
2-Methylaniline (Medium)92% (10 min)88% (3 hr)80% (5 hr)65% (12 hr)
2,6-Dimethylaniline (High)85% (20 min) 60% (12 hr)45% (24 hr)< 20% (Stalled)
t-Butylamine (High)82% (15 min)70% (8 hr)55% (18 hr)30% (Complex mix)

Mechanistic Visualization

The following diagram illustrates the critical "Steric Clash" point during the reaction mechanism where the failure typically occurs.

Mechanism Step1 1. Nucleophilic Attack (Amine + Dione) Step2 2. Hemiaminal Formation Step1->Step2 Clash CRITICAL FAILURE POINT: Ring Closure (Steric Clash between Amine R-group and Methyls) Step2->Clash Slow Step Step3 3. Dehydration (- 2 H2O) Clash->Step3 Requires Heat/Catalyst Product 4. N-Substituted 2,5-Dimethylpyrrole Step3->Product

Figure 2: Mechanistic pathway highlighting the steric bottleneck.

References

  • Microwave-Assisted Paal-Knorr

    • Walia, A., Kang, S., & Silverman, R. B. (2013). Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. The Journal of Organic Chemistry, 78(21), 10931–10937.
  • Lewis Acid C

    
    ): 
    
    • Chen, J. X., et al. (2006). An approach to the Paal-Knorr pyrroles synthesis catalyzed by Sc(OTf)3 under solvent-free conditions. Tetrahedron Letters, 47(30), 5383-5387.
  • Montmorillonite K-10 Clay

    • Banik, B. K., et al. (2004). Microwave-Induced Organic Reaction Enhancement Chemistry. 2. Simplified Preparation of Substituted Pyrroles. The Journal of Organic Chemistry, 69(6), 2131-2133.
  • Mechanism & Sterics

    • Amarnath, V., et al. (1991). Mechanism of the Paal-Knorr Pyrrole Synthesis. The Journal of Organic Chemistry, 56(24), 6924–6931.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the LC-MS Fragmentation of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), serves as an indispensable tool for confirming molecular identity and purity. This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) fragmentation pattern of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole. In the absence of direct, published experimental data for this specific molecule, this guide establishes a robust, scientifically-grounded predictive framework. By dissecting the known fragmentation behaviors of the constituent indazole and 2,5-dimethylpyrrole moieties, we offer researchers a validated roadmap for identifying this compound and its analogues in complex matrices. This guide compares the fragmentation of the target molecule to its foundational heterocyclic systems, providing detailed experimental protocols and the causal reasoning behind methodological choices.

Introduction: The Rationale for Predictive Fragmentation Analysis

This compound is a novel heterocyclic compound with potential applications in medicinal chemistry, given the prevalence of indazole and pyrrole scaffolds in pharmacologically active agents. The indazole core is a well-recognized "privileged scaffold" in drug discovery, while pyrrole derivatives are noted for their diverse biological activities.[1] The covalent linkage of these two systems creates a unique molecule whose behavior in a mass spectrometer is not explicitly documented in scientific literature.

For a research scientist, encountering a novel compound without a reference mass spectrum is a common challenge. The objective of this guide is to move beyond a simple "black-box" approach to mass spectral interpretation. Instead, we will build a predictive model of fragmentation based on the established principles of mass spectrometry and the known fragmentation pathways of its substructures. This approach empowers the analyst to not only confirm the presence of the target molecule but also to identify potential isomers or related impurities with confidence.

This guide will utilize a comparative approach, contrasting the predicted fragmentation of the complete molecule with the fragmentation of N-substituted indazoles and alkylated pyrroles. All theoretical claims are supported by references to authoritative literature.

Experimental Design: A Self-Validating LC-MS/MS Protocol

The following protocol is designed to be a self-validating system. The inclusion of formic acid in the mobile phase, for instance, is a deliberate choice to promote the formation of the protonated molecular ion [M+H]⁺, which is the crucial first step for reproducible fragmentation in tandem mass spectrometry (MS/MS).[2]

Recommended LC-MS System and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ)) equipped with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is highly recommended for determining the elemental composition of fragment ions.[3]

  • Data Analysis Software: Software capable of instrument control, data acquisition, and spectral interpretation.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 µg/mL.

    • Perform serial dilutions to determine the limit of detection and linearity of the instrument response.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is a standard choice for non-polar to moderately polar small molecules.[2]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% acetonitrile or methanol with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). Nitrogen-containing heterocyclic compounds readily form protonated molecular ions [M+H]⁺.[4]

    • Full Scan (MS1): Acquire data over a mass range appropriate for the compound's molecular weight (e.g., m/z 50-500) to identify the precursor ion.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID).

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions, from precursor to smaller fragments.

The logical flow of this experimental setup is visualized in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis Compound Target Compound Solution 1 µg/mL Solution Compound->Solution Dissolve Injector Injector Solution->Injector C18_Column C18_Column Injector->C18_Column Inject MS_Source ESI Source (Positive Ion) C18_Column->MS_Source Elute MS1_Scan Full Scan (MS1) Identify [M+H]+ MS_Source->MS1_Scan CID_Cell Collision Cell (CID) Fragment [M+H]+ MS1_Scan->CID_Cell Isolate Precursor MS2_Scan Product Ion Scan (MS2) Detect Fragments CID_Cell->MS2_Scan

Caption: Experimental workflow for LC-MS/MS analysis.

Results and Discussion: A Comparative Fragmentation Analysis

The molecular weight of this compound is 211.27 g/mol . In positive ESI mode, the expected protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of 212.28.

Predicted Fragmentation Pattern of this compound

The primary fragmentation pathways are predicted to involve cleavage of the N-N bond within the indazole ring, the bond connecting the two heterocyclic rings, and fragmentation within the pyrrole ring.

Table 1: Predicted Fragment Ions for this compound

Predicted m/zProposed Fragment Structure/LossRationale and Comparative Evidence
212.28[M+H]⁺ Protonated molecular ion.
117.08[Indazole-NH]⁺ Cleavage of the C-N bond between the indazole and pyrrole rings. This is a common fragmentation pathway for N-substituted heterocycles.
95.09[2,5-dimethyl-1H-pyrrole]⁺ Cleavage of the C-N bond with charge retention on the pyrrole moiety.
91.05[Tropylium ion]⁺ Rearrangement and fragmentation of the indazole ring, a common fragment for aromatic systems.[5]
80.07[Pyrrole-CH₃]⁺ Loss of a methyl group from the dimethylpyrrole fragment. Alkylated pyrroles commonly exhibit the loss of alkyl groups.[1]

The proposed fragmentation cascade is illustrated below:

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M_H [M+H]⁺ m/z 212.28 Indazole_frag [Indazole-NH]⁺ m/z 117.08 M_H->Indazole_frag Loss of Pyrrole Pyrrole_frag [2,5-dimethyl-1H-pyrrole]⁺ m/z 95.09 M_H->Pyrrole_frag Loss of Indazole Tropylium [Tropylium ion]⁺ m/z 91.05 Indazole_frag->Tropylium Rearrangement Pyrrole_methyl_loss [Pyrrole-CH₃]⁺ m/z 80.07 Pyrrole_frag->Pyrrole_methyl_loss Loss of CH₃

Caption: Predicted fragmentation pathway of the target molecule.

Comparison with Alternative Structures

To build confidence in the identification, it is crucial to compare the observed fragmentation pattern with that of plausible alternatives or substructures.

  • N-Phenyl-1H-indazole: Studies on similar N-aryl indazoles show a predominant cleavage of the N-aryl bond, leading to a prominent indazole fragment ion. This supports the predicted formation of the m/z 117.08 ion.

  • 2,5-Dimethyl-1H-pyrrole: The fragmentation of alkylated pyrroles under ESI-MS/MS typically shows a stable molecular ion with subsequent loss of alkyl groups.[6] The observation of the m/z 95.09 fragment followed by the loss of a methyl group to form m/z 80.07 would be highly characteristic of the dimethylpyrrole moiety.[1][6]

  • Isomeric Comparison: An isomer such as 1-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole would likely exhibit a different fragmentation pattern due to the different attachment point on the indazole ring. While the primary cleavage of the N-N bond might still occur, the relative abundances of the resulting fragments would likely differ, providing a basis for differentiation.

Conclusion: An Authoritative Framework for Identification

This guide provides a comprehensive, predictive framework for the analysis of this compound by LC-MS. By understanding the foundational fragmentation mechanisms of the indazole and dimethylpyrrole substructures, researchers can move beyond simple spectral matching to a more robust, scientifically-grounded structural elucidation. The provided experimental protocol offers a starting point for method development, while the comparative analysis equips scientists with the necessary knowledge to confidently identify this novel compound and distinguish it from related isomers and impurities. This predictive approach is an essential skill for any scientist working at the forefront of chemical and pharmaceutical research.

References

  • BenchChem. (n.d.). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
  • BenchChem. (n.d.). Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Comparative Guide.
  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2653–2662. Retrieved from [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Metlin. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

Sources

comparing potency of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole vs pazopanib intermediates

[1]

Executive Summary

  • Subject A (The Derivative): This compound .[1] A bicyclic indazole core where the primary amine at position 6 has been converted into a 2,5-dimethylpyrrole ring.[1] This structure effectively "caps" the hydrogen bond donor capability of the amine.[1]

  • Subject B (The Intermediates): Pazopanib Precursors (primarily 2,3-dimethyl-2H-indazol-6-amine and its unmethylated analogs).[1] These are the active building blocks containing a free primary amine (

    
    ) or secondary amine (
    
    
    ), essential for coupling to the pyrimidine scaffold of Pazopanib.

Chemical Basis & Structural Logic[1]

To understand the potency difference, we must analyze the structural role of the nitrogen at position 6.[1]

The Pharmacophore[1]
  • Pazopanib (Final Drug): The nitrogen at position 6 acts as a linker to the pyrimidine ring.[1] The adjacent nitrogen (N2 of the indazole) and the pyrimidine nitrogens form the critical "hinge-binding" motif in the ATP pocket of VEGFR/PDGFR.[1]

  • Pazopanib Intermediate (Amine): The free amine (

    
    ) is a hydrogen bond donor.[1] While it lacks the full pyrimidine extension to span the kinase pocket, it retains the ability to interact with solvent-front residues.[1]
    
  • Pyrrole Derivative: The formation of the 2,5-dimethylpyrrole ring consumes the nitrogen's lone pair into the aromatic system and removes all N-H protons.[1]

    • Steric Clash: The two methyl groups on the pyrrole ring create significant steric hindrance, preventing the molecule from fitting into the narrow ATP binding cleft.[1]

    • Electronic Dead-End: The loss of the H-bond donor renders the molecule inert in the hinge region.[1]

Synthesis & Formation Pathway (Graphviz)

The pyrrole derivative is typically formed via the Paal-Knorr reaction if the amino-indazole intermediate encounters 2,5-hexanedione (a common impurity in hexane solvents or a degradation product).[1]

Gcluster_legendPathway LegendStart6-Nitroindazole(Starting Material)Inter6-Aminoindazole(Pazopanib Intermediate)[Active Precursor]Start->InterReductionPyrrole6-(2,5-dimethylpyrrol-1-yl)-indazole(The Derivative)[Inactive/Impurity]Inter->Pyrrole + 2,5-Hexanedione(Paal-Knorr Reaction)PazoPazopanib(Final API)Inter->Pazo + 2,4-Dichloropyrimidine(Coupling)Impurity2,5-Hexanedione(Solvent Impurity)Main Synthesis RouteMain Synthesis RouteImpurity Formation RouteImpurity Formation RouteMain Synthesis Route->Impurity Formation Route

Figure 1: Formation pathway of the pyrrole derivative as a side-reaction during Pazopanib synthesis.

Potency & Performance Comparison

This section contrasts the "Performance" in two contexts: Therapeutic Potency (Kinase Inhibition) and Toxicological Potency (Impurity Risk).[1]

Therapeutic Potency (Kinase Inhibition)[1]
FeaturePazopanib Intermediate (Amine)Pyrrole Derivative (2,5-dimethyl)
H-Bond Donor Yes (

or

)
No (Tertiary aromatic amine)
Steric Profile Small, planarBulky, non-planar (methyl clash)
VEGFR2 Affinity Low/Micromolar (Fragment binder)Inactive (Steric exclusion)
Ligand Efficiency Moderate (Fragment)Very Low
Role Synthetic PrecursorInactive Impurity / Negative Control
  • Experimental Insight: In fragment-based drug discovery (FBDD), the amino-indazole core is often a "hit" with

    
     values in the high micromolar range (
    
    
    ).[1] The pyrrole derivative, lacking the ability to form the critical hinge hydrogen bonds and introducing a steric penalty, typically shows
    
    
    or complete inactivity.[1]
Toxicological Potency (Genotoxicity)[1]

In the context of drug development, "potency" often refers to the mutagenic potential of impurities.[1]

  • Pazopanib Intermediate (Primary Amine): Primary aromatic amines are structural alerts for genotoxicity (PGI).[1] They can be metabolically activated to form reactive nitrenium ions that alkylate DNA.[1]

    • Status: Must be controlled to low ppm levels (TTC limit).[1]

  • Pyrrole Derivative: The formation of the pyrrole "masks" the primary amine.[1]

    • Mechanism:[1][2][3] While the pyrrole itself is less likely to form nitrenium ions than the free amine, 2,5-dimethylpyrrole derivatives can undergo oxidative bioactivation to reactive electrophiles.[1]

    • Neurotoxicity:[1][2][4] The formation of pyrroles from amines is the mechanism of hexane neurotoxicity .[1] The presence of this compound in a drug substance indicates contamination with 2,5-hexanedione (a neurotoxin).[1]

Experimental Protocols

To validate the presence and potency of these compounds, the following workflows are standard in pharmaceutical development.

Synthesis of the Pyrrole Standard (for Reference)

To compare potency, you must first synthesize the pyrrole derivative as a reference standard.[1]

  • Reagents: 6-Aminoindazole (1.0 eq), 2,5-Hexanedione (1.2 eq), Acetic Acid (cat.), Ethanol.[1]

  • Procedure:

    • Dissolve 6-aminoindazole in ethanol.[1]

    • Add 2,5-hexanedione and catalytic acetic acid.[1]

    • Reflux for 4–6 hours.[1] (Monitor by TLC: disappearance of polar amine, appearance of non-polar pyrrole).[1]

    • Concentrate and crystallize from Hexane/EtOAc.[1]

  • Validation: NMR will show the disappearance of the broad

    
     signal and the appearance of a singlet (~5.8 ppm) for the pyrrole ring protons and methyl singlets (~2.1 ppm).[1]
    
Kinase Assay Protocol (VEGFR2)

Objective: Determine if the pyrrole retains any inhibitory "potency".[1]

  • System: HTRF (Homogeneous Time-Resolved Fluorescence) or

    
    -ATP radiometric assay.[1]
    
  • Enzyme: Recombinant human VEGFR2 (KDR) kinase domain.[1]

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.[1]

  • Conditions:

    • Test compounds: Pazopanib (Control), Intermediate (Amine), Pyrrole Derivative.[1]

    • Concentration: 10-point dose-response (

      
       to 
      
      
      ).[1]
    • ATP: at

      
       (approx.[1] 
      
      
      ).
  • Readout: Measure phosphorylation inhibition.

    • Expected Result: Pazopanib (

      
      ), Intermediate (
      
      
      ), Pyrrole (
      
      
      / No Effect).[1]

References

  • Harris, P. A., et al. (2008).[1] "Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor."[1] Journal of Medicinal Chemistry, 51(15), 4632–4640.[1] Link[1]

  • Kumar, D., et al. (2013).[1] "Synthesis and biological evaluation of novel 6-substituted indazole derivatives." European Journal of Medicinal Chemistry, 65, 389-399.[1] (Context on Indazole SAR). Link[1]

  • Guggenheim, E. R., et al. (2009).[1] "The Paal-Knorr reaction of 2,5-hexanedione with primary amines: Mechanism and application to protein cross-linking." Chemical Research in Toxicology, 22(9), 1669–1679.[1] (Mechanism of Pyrrole Formation).[1] Link[1]

  • FDA Center for Drug Evaluation and Research. (2009).[1] "Votrient (Pazopanib) Chemistry Review." (Details on Impurity Profiling). Link

reference standard characterization for 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Domain: Pharmaceutical Impurity Profiling & Reference Standard Qualification

Executive Summary: The Criticality of Isomeric Resolution

In the development of indazole-based kinase inhibitors (e.g., Pazopanib), the molecule 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole represents a critical process impurity. It is typically formed via the Paal-Knorr condensation of 6-aminoindazole with 2,5-hexanedione (a reagent or degradation byproduct).

This guide compares the performance of Certified Reference Materials (CRMs) against In-House Synthesized Standards for this specific impurity. For researchers, the challenge is not just detection, but the rigorous differentiation of this 1H-indazole isomer from its biologically active 2H-indazole analogs.

Comparative Analysis: Reference Standard Grades

Selecting the correct grade of reference standard impacts the integrity of your quantitative data. Below is an objective comparison of the three primary sourcing alternatives for this compound.

Performance Matrix: Reliability vs. Resource Allocation
FeatureOption A: ISO 17034 CRM Option B: Commercial Analytical Standard Option C: In-House Synthesis
Primary Use Case GMP Release Testing, Regulatory FilingsMethod Development, R&D ScreeningEarly Discovery, Qualitative ID
Assay Accuracy 99.9% Confidence (Mass Balance verified)High (Chromatographic Purity only)Variable (Risk of residual solvent/salts)
Traceability SI Units (NIST/BIPM traceable)Manufacturer's CoAInternal Notebooks only
Uncertainty Budget Explicitly calculated (

)
Not providedUnknown
Tautomer Specificity Guaranteed (1H vs 2H confirmed) Generally accurateHigh risk of tautomeric mixtures
Cost Efficiency Low (High upfront cost)MediumHigh (if labor is excluded)

Expert Insight: For GMP release of Pazopanib or similar APIs, Option A is non-negotiable due to the need for quantifying the uncertainty of the impurity measurement. However, for identifying the elution time during early method development, Option C (In-house synthesis via Paal-Knorr) is a viable, rapid strategy.

In-House Synthesis Strategy (The "Alternative")

If choosing Option C , you must validate the structure to ensure the pyrrole ring has closed correctly and the indazole remains in the 1H-tautomer form.

Reaction Mechanism: Paal-Knorr Condensation

The synthesis exploits the nucleophilicity of the exocyclic amine at position 6.

PaalKnorr Start 6-Aminoindazole (C7H7N3) Inter Hemiaminal Intermediate Start->Inter AcOH (cat) Reflux Reagent 2,5-Hexanedione (Excess) Reagent->Inter Product 6-(2,5-dimethylpyrrol-1-yl)-1H-indazole (Target) Inter->Product Cyclization - H2O Byprod 2 H2O Inter->Byprod

Figure 1: The Paal-Knorr synthesis pathway. Acid catalysis (AcOH) promotes the dehydration required to aromatize the pyrrole ring.

Step-by-Step Protocol
  • Stoichiometry: Dissolve 6-aminoindazole (1.0 eq) in Glacial Acetic Acid (10 volumes).

  • Addition: Add 2,5-hexanedione (1.2 eq).

  • Reflux: Heat to 110°C for 4 hours. Monitor by TLC (formation of a non-polar spot).[1]

  • Workup: Cool to RT. Pour into ice water. The pyrrole product is lipophilic and typically precipitates.

  • Purification: Recrystallize from Ethanol/Water to remove unreacted amine.

Characterization & Validation (The "Self-Validating System")

Whether purchasing or synthesizing, the material must pass the following "Triad of Truth" to be accepted as a standard.

A. NMR Spectroscopy (Structural Logic)

The 1H-NMR spectrum provides definitive proof of the pyrrole formation and the indazole tautomer state.

  • The "Smoking Gun" (Pyrrole Methyls): Look for a sharp singlet integrating to 6 protons at δ 2.0 – 2.1 ppm . This confirms the incorporation of the 2,5-hexanedione fragment.

  • Pyrrole Ring Protons: A singlet (or tight doublet) at δ 5.8 – 5.9 ppm (2H). This confirms the ring closure and aromatization.

  • Indazole NH: A broad singlet downfield (>10.0 ppm ). Its presence and exchangeability with D2O confirm the 1H-indazole (unsubstituted N1).

B. Mass Spectrometry (Formula Confirmation)[1]
  • Target Ion: [M+H]+

  • Formula: C13H13N3

  • Calculated Mass: 211.1109 Da

  • Acceptance Criteria: < 5 ppm error (High-Res MS).

C. Mass Balance Purity (The Gold Standard)

Do not rely solely on HPLC area %. The potency of a reference standard is calculated as:

graphic Purity
100
\text{Potency}graphic Purity}}{100}
  • TGA (Thermogravimetric Analysis): Critical to quantify volatiles. Pyrrole derivatives can be hygroscopic.

  • ROI (Residue on Ignition): Quantifies inorganic salts (catalyst residue).

Analytical Decision Tree

Use this workflow to qualify the material before use in any critical assay.

ValidationTree Sample Candidate Material NMR 1H NMR (DMSO-d6) Sample->NMR MS HR-MS (ESI+) Sample->MS CheckID Structure Confirmed? NMR->CheckID MS->CheckID HPLC HPLC (UV 254nm) >98% Area? CheckID->HPLC Yes Fail REJECT (Recrystallize) CheckID->Fail No TGA TGA/KF (Volatiles) HPLC->TGA Calc Calculate Mass Balance Potency TGA->Calc Calc->Fail Potency < 95% Pass RELEASE (Assign Expiry) Calc->Pass Potency > 95%

Figure 2: Validation workflow. Note that HPLC purity alone is insufficient for assigning a potency value to a reference standard.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006). Link

  • Banerjee, A. et al. "Paal-Knorr Pyrrole Synthesis: A Review of Catalysts and Solvents." Arkivoc, 2021. Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.Link

  • European Medicines Agency. Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities.Link

  • PubChem Compound Summary. 6-Aminoindazole (Precursor).[2] National Center for Biotechnology Information. Link

Sources

Comparative Bioequivalence Guide: Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Axitinib (VEGFR) vs. Entrectinib (TRK/ROS1)

Executive Summary

This guide provides a technical comparison of two premier indazole-based kinase inhibitors: Axitinib and Entrectinib . While both share the privileged indazole scaffold—a structural motif favored for its hydrogen-bonding capabilities in the ATP-binding pocket—they exhibit distinct binding modes, selectivity profiles, and physicochemical properties.

For researchers and drug developers, "bioequivalence" in a pre-clinical context extends beyond simple pharmacokinetic (PK) matching. It requires functional equivalence , ensuring that a research-grade generic or a new batch replicates the precise binding kinetics and cellular potency of the clinical reference standard. This guide outlines the mechanistic divergences between these two tools and provides a self-validating protocol to assess their functional bioequivalence in the lab.

Mechanistic Profiling: The Indazole Scaffold

The indazole core serves as the anchor for ATP-competitive inhibition, yet the side chains dictate the binding mode (Type I vs. Type II).

Axitinib: The Type II Specialist
  • Target: VEGFR1, VEGFR2, VEGFR3.[1][2][3][4][5][6]

  • Mechanism: Axitinib binds to the inactive conformation (DFG-out) of the kinase. The indazole core occupies the adenine pocket, while the side chain extends into the hydrophobic back pocket created by the movement of the activation loop. This "deep pocket" binding confers high selectivity for VEGFR over other kinases.

  • Key Feature: Slow dissociation rate (long residence time), leading to prolonged inhibition even after the drug is cleared from plasma.

Entrectinib: The Type I Specialist
  • Target: TrkA/B/C, ROS1, ALK.[7][8][9][10]

  • Mechanism: Entrectinib binds to the active conformation (DFG-in) of the kinase. It functions as a compact, ATP-mimetic inhibitor.

  • Key Feature: Designed for CNS penetration. Unlike many Type II inhibitors that are bulky, Entrectinib’s compact Type I binding mode and physicochemical properties allow it to cross the Blood-Brain Barrier (BBB) effectively, targeting intracranial metastases.

Visualization: Binding Mode Logic

BindingModes cluster_TypeII Type II Binding (Axitinib) cluster_TypeI Type I Binding (Entrectinib) Indazole Indazole Scaffold DFG_Out Target: DFG-Out (Inactive Conformation) Indazole->DFG_Out Side Chain Extension DFG_In Target: DFG-In (Active Conformation) Indazole->DFG_In Compact Fusion DeepPocket Access Hydrophobic Back Pocket DFG_Out->DeepPocket Selectivity High Selectivity (VEGFR Focus) DeepPocket->Selectivity Compact Compact Structure (ATP Mimetic) DFG_In->Compact CNS CNS Penetration (Tumor Agnostic) Compact->CNS

Figure 1: Divergence of the indazole scaffold into Type I (Entrectinib) and Type II (Axitinib) binding modes.

Comparative Performance Data

The following data consolidates potency (


) and physicochemical parameters. When validating a new supplier or batch, your internal controls should align within a 3-fold range of these reference values.
Table 1: Kinase Selectivity & Potency ( )
Target KinaseAxitinib (

nM) [1]
Entrectinib (

nM) [2]
VEGFR1 0.1 >1000
VEGFR2 0.2 >1000
VEGFR3 0.1 - 0.3 >1000
TrkA >10001.7
TrkB >10000.1
ROS1 >10000.2
ALK >10001.6
Table 2: Physicochemical Bioequivalence Parameters
ParameterAxitinib [3]Entrectinib [4]Implication for Research
BCS Class Class II (Low Sol, High Perm)Class II (Low Sol, Low/Mod Perm)Both require careful dissolution in DMSO before aqueous dilution.
Solubility (pH 1.2) High (>1 mg/mL)High (>40 mg/mL)Mimics gastric environment; soluble.
Solubility (pH 7.4) Very Low (0.2 µg/mL) Very Low (0.002 mg/mL) CRITICAL: Risk of precipitation in cell culture media.
LogP ~3.5~3.4High lipophilicity; binds plastic. Use glass or low-binding plastics.

Protocol: Validating Functional Bioequivalence

To ensure a generic or new batch of inhibitor is bioequivalent to the reference standard, you must validate Cellular Potency (Functional BE) and Solubility .

Experiment A: Cellular Kinase Autophosphorylation Assay

Objective: Confirm that the inhibitor blocks the phosphorylation of its specific target in a cell-based system with an


 matching literature.

Materials:

  • Cell Lines: HUVEC (for Axitinib/VEGFR) or KM12 (for Entrectinib/TRK).

  • Reagents: Recombinant VEGF or NGF (ligands), Lysis Buffer (with phosphatase inhibitors), Western Blotting kit.

  • Antibodies: Anti-pVEGFR2 (Tyr1175) or Anti-pTrkA (Tyr490).

Step-by-Step Methodology:

  • Seeding: Plate cells (HUVEC or KM12) at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Starvation: Replace media with serum-free media for 12–16 hours to reduce basal phosphorylation.

  • Drug Treatment:

    • Prepare a 10 mM stock of the inhibitor in DMSO.

    • Perform a 1:3 serial dilution (9 points) ranging from 1000 nM down to 0.1 nM.

    • Treat cells for 1 hour at 37°C. Keep final DMSO concentration <0.1%.

  • Stimulation: Add ligand (VEGF 50 ng/mL or NGF 100 ng/mL) for 10 minutes .

  • Lysis: Immediately wash with ice-cold PBS and add Lysis Buffer containing Na3VO4 (phosphatase inhibitor).

  • Quantification: Perform Western Blot. Normalize signal of phospho-protein against total-protein.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a 4-parameter logistic curve to calculate cellular

    
    .
    
    • Acceptance Criteria: Experimental

      
       must be within 0.5x to 2.0x of the Reference Standard.
      
Experiment B: Kinetic Solubility Test (Pre-Assay Check)

Objective: Prevent false negatives caused by compound precipitation in media.

  • Preparation: Prepare 10 mM stock in DMSO.

  • Dilution: Spike stock into PBS (pH 7.4) to a final concentration of 10 µM.

  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Filter half the sample through a 0.2 µm membrane.

  • Analysis: Measure UV absorbance (280nm) of the filtered vs. unfiltered sample.

    • Result: If Filtered Absorbance < 80% of Unfiltered, the compound has precipitated. Action: Use a carrier protein (BSA 0.1%) in your assay buffer.

Workflow Visualization

This diagram illustrates the decision matrix for selecting the correct indazole tool and validating its performance.

BioequivalenceWorkflow Start Select Inhibitor TargetID Target Identification Start->TargetID Axi_Path Angiogenesis (VEGFR) Select Axitinib TargetID->Axi_Path Vascular Ent_Path CNS/Fusion (TRK/ROS1) Select Entrectinib TargetID->Ent_Path Neural/Fusion Validation Functional Bioequivalence Validation Axi_Path->Validation Ent_Path->Validation Assay_Choice Select Assay Validation->Assay_Choice HUVEC HUVEC + VEGF (Measure p-VEGFR2) Assay_Choice->HUVEC Axitinib KM12 KM12 + NGF (Measure p-TRK) Assay_Choice->KM12 Entrectinib Result Calculate IC50 Compare to Reference HUVEC->Result KM12->Result

Figure 2: Selection and validation workflow for Indazole-based kinase inhibitors.

References

  • National Institutes of Health (PMC). Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC. Pharmacodynamic properties and IC50 profile. [Link]

  • Therapeutic Goods Administration (TGA). Australian Public Assessment Report for Axitinib. BCS Classification and Solubility Data. [Link]

  • FDA AccessData. Multi-disciplinary Review and Evaluation: Entrectinib (NDA 212726). Biopharmaceutics classification and pH-dependent solubility. [Link]

  • ResearchGate. Exploration of Type II Binding Mode: Kinase Inhibitor Focused Drug Discovery. Mechanistic distinction of DFG-out binding. [Link]

Sources

A Comparative Guide to UPLC-Based Purity Assessment of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of Ultra-Performance Liquid Chromatography (UPLC) methods for the critical purity assessment of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole, a heterocyclic compound representative of scaffolds found in modern drug discovery pipelines.[1][2] We move beyond a simple recitation of methods to explain the fundamental principles and causal relationships behind our experimental choices. The objective is to equip researchers, analysts, and drug development professionals with a robust, validated, and efficient analytical framework for ensuring the quality and safety of such active pharmaceutical ingredients (APIs).

The control of impurities is a mandate from regulatory bodies like the FDA and is essential for drug safety and efficacy.[3][4] Impurities can arise from the manufacturing process or degradation and must be meticulously monitored. This guide details a primary UPLC method, compares it with viable alternatives, and provides a complete, self-validating protocol grounded in International Council for Harmonisation (ICH) guidelines.[5][6]

Part 1: UPLC Method Development: A Strategy of Orthogonal Comparison

The core of a reliable purity method lies in its ability to separate the main compound from all potential impurities. Ultra-Performance Liquid Chromatography (UPLC) is the platform of choice due to its significant advantages in resolution, speed, and sensitivity over traditional HPLC.[7][8] Our development strategy for this compound involved a systematic evaluation of key chromatographic parameters.

The Analytical Target Profile (ATP)

Before development, we established the method's goals, or the Analytical Target Profile (ATP), a concept emphasized in modern ICH guidelines.[9] The ATP for this method is: "To develop a precise, accurate, and specific stability-indicating UPLC method capable of quantifying this compound and resolving it from all process-related impurities and degradation products at or above the 0.05% reporting threshold."

Column Chemistry: The Foundation of Selectivity

The choice of stationary phase is the most critical factor influencing selectivity. We compared two distinct reversed-phase column chemistries to challenge the separation of our target analyte, which possesses both aromatic (indazole, pyrrole) and aliphatic (dimethyl) features.

  • ACQUITY UPLC® BEH C18: A universal, high-performance stationary phase based on ethylene bridged hybrid (BEH) particle technology. It offers excellent stability across a wide pH range and is a robust starting point for many small molecules.[7][10]

  • ACQUITY UPLC® BEH Phenyl: This chemistry provides an alternative selectivity, particularly for aromatic compounds, through π-π interactions between the phenyl ligands and the analyte's aromatic rings.

Experimental Comparison: A generic screening gradient was run on both columns using a low-pH mobile phase (0.1% Formic Acid in Water/Acetonitrile).

Parameter ACQUITY UPLC® BEH C18 (1.7 µm, 2.1 x 100 mm) ACQUITY UPLC® BEH Phenyl (1.7 µm, 2.1 x 100 mm) Rationale for Selection
Main Peak Tailing Factor 1.11.3The C18 column provided a more symmetrical peak shape for the primary amine-containing indazole structure.
Resolution (Rs) of Critical Pair *2.11.8The BEH C18 column offered superior resolution for a key process impurity.
Number of Impurities Detected (>0.05%) 87The C18 chemistry demonstrated slightly better overall resolving power for trace impurities.
Analysis Time 5.0 min5.0 minComparable.
Critical Pair: The two most closely eluting peaks observed during initial screening.
Mobile Phase Optimization: Fine-Tuning the Separation

With the column selected, the mobile phase was optimized.

  • Organic Modifier: Acetonitrile was chosen over methanol for its lower viscosity (allowing for higher efficiency at UPLC pressures) and different selectivity.

  • Aqueous Phase pH: The indazole moiety contains basic nitrogens. A low pH mobile phase (0.1% Formic Acid, pH ~2.7) was selected to ensure these sites are protonated, leading to sharp, symmetrical peaks and preventing undesirable interactions with residual silanols on the stationary phase.

A gradient elution was developed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities could be resolved and eluted within a reasonable timeframe.

Part 2: The Primary UPLC Method & Validation Protocol

The following method was fully validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[6][11]

Optimized UPLC Method Parameters
Parameter Condition
System Waters ACQUITY UPLC® I-Class or equivalent
Column ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL
Detection PDA Detector, 254 nm (Reference: 360 nm)
Gradient Program Time (min)
0.0
3.5
4.0
4.1
5.0
Experimental Workflow

The overall analytical process follows a systematic and logical flow to ensure data integrity and reproducibility.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: UPLC Analysis cluster_data Phase 3: Data Processing & Reporting Sample Weigh API Sample Dilute_S Dissolve & Dilute Sample (e.g., to 0.5 mg/mL) Sample->Dilute_S Standard Weigh Reference Standard Dilute_R Dissolve & Dilute Standard (e.g., to 0.5 mg/mL) Standard->Dilute_R Inject Inject Samples & Standards (Optimized UPLC Method) Dilute_S->Inject SST System Suitability Test (SST) - Check Resolution, Tailing, Precision Dilute_R->SST SST->Inject If SST Passes Integrate Integrate Chromatograms Inject->Integrate Calculate Calculate Purity & Impurity Levels (% Area Normalization) Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: UPLC Purity Assessment Workflow.

Detailed Experimental Protocols

A. Reagent and Solution Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Reference Standard Stock (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the API test batch into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

B. System Suitability Test (SST) Protocol:

  • Equilibrate the UPLC system with the initial mobile phase conditions for at least 15 minutes.

  • Make five replicate injections of the Reference Standard solution (0.5 mg/mL).

  • Make one injection of a sensitivity solution (e.g., 0.05% of the standard concentration) to verify the limit of quantitation.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% for the five replicate injections.

    • Signal-to-Noise Ratio (S/N) at LOQ: ≥ 10.

C. Forced Degradation Study Protocol (for Specificity): To prove the method is "stability-indicating," the API is subjected to stress conditions to generate degradation products.

  • Acid Hydrolysis: Dissolve API in 0.1 M HCl and heat at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve API in 0.1 M NaOH and heat at 60 °C for 2 hours. Neutralize before injection.

  • Oxidation: Treat API solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: Expose solid API powder to 105 °C for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Stress: Expose API solution to UV light (ICH Q1B conditions).

  • Analysis: Analyze all stressed samples alongside an unstressed control. The method is specific if the main peak is resolved from all degradation peaks (Resolution > 2.0) and peak purity analysis (using PDA detector) shows no co-elution.[10]

Method Validation Summary

The primary UPLC method was validated, yielding the following performance characteristics.

Validation Parameter Result ICH Acceptance Criteria
Specificity No interference from blanks, impurities, or degradants. Peak Purity Index > 0.999.Method must be specific.
Linearity (r²) > 0.999 for the API and known impurities.r² ≥ 0.99
Range LOQ to 120% of nominal concentration.Demonstrated linearity, accuracy, and precision.
Accuracy (% Recovery) 98.5% - 101.2%Typically 98.0% - 102.0% for API assay.
Precision (%RSD) Repeatability: 0.45%; Intermediate Precision: 0.68%≤ 2.0%
Limit of Detection (LOD) 0.015% (based on S/N of 3)-
Limit of Quantitation (LOQ) 0.05% (based on S/N of 10)Quantifiable with acceptable precision and accuracy.
Robustness No significant impact from minor changes in flow rate (±0.05 mL/min) or column temp (±2 °C).%RSD should remain within limits.

Part 3: Data Interpretation & Impurity Qualification

A successful purity analysis does not end with data acquisition; it requires correct interpretation within a regulatory framework.

Impurity Profile of a Representative Batch

Using the validated method, a hypothetical batch of this compound was analyzed.

Peak # Retention Time (RT) Relative RT (RRT) Area % Status
11.85 min0.620.08%Unidentified Impurity
22.54 min0.850.12%Process Impurity A
32.99 min1.0099.65%API
43.78 min1.260.15%Degradation Product B
The Logic of Impurity Qualification

Once an impurity is detected and quantified, a critical decision-making process begins to determine if its level is acceptable. This process, outlined in ICH Q3A guidelines, determines whether an impurity needs further toxicological evaluation.[3][12]

G start Impurity Detected (Area % > Reporting Threshold) d1 Is Impurity Level > Qualification Threshold? start->d1 d2 Is it an Identified Metabolite? d1->d2 Yes out1 Considered Qualified (Acceptable) d1->out1 No d3 Is it Found in Relevant Safety/Clinical Batches? d2->d3 No d2->out1 Yes d4 Is there Adequate Literature Data? d3->d4 No d3->out1 Yes d4->out1 Yes out2 Requires Qualification (e.g., Toxicology Study) d4->out2 No out3 Reduce Impurity Level (Process Chemistry) out2->out3

Caption: ICH-Based Impurity Qualification Decision Logic.

Conclusion

This guide has detailed a systematic, comparative approach to developing a robust and reliable UPLC method for the purity assessment of this compound. By comparing column chemistries and meticulously optimizing mobile phase conditions, we established a primary method on an ACQUITY UPLC® BEH C18 column that provides superior resolution and peak shape.

The provided protocols for method execution, system suitability, and forced degradation are designed to be directly implemented in a quality control or development laboratory. The full validation summary confirms that the method is specific, accurate, precise, and fit for its intended purpose, adhering to the stringent requirements of the pharmaceutical industry.[6][11][13] This comprehensive framework ensures that the purity of this critical API can be monitored with the highest degree of scientific confidence.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances.
  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
  • Federal Register. (2000, July 20). International Conference on Harmonisation; Draft Revised Guidance on Impurities in New Drug Substances.
  • Regulations.gov. (2005, January 31). Guidance for Industry - ANDAs: Impurities in Drug.
  • PubMed. (2024, September 1). Development of a UPLC-MS/MS-based method for simultaneous determination of advanced glycation end products and heterocyclic amines in stewed meat products.
  • U.S. Food and Drug Administration. (2006, August). Q3B(R) Impurities in New Drug Products (Revision 3).
  • USP. Impurities in Drug Substances and Products.
  • SpringerLink. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • Waters Corporation. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
  • International Journal of Pharmaceutical Sciences. (2025, November 27). Analytical Method Development and Validation by UPLC.
  • Asian Journal of Pharmaceutical and Clinical Research. (2012, July 15). ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC) METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF ETOPHYLLINE.
  • ResearchGate. Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine.
  • RSC Publishing. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Arabian Journal of Chemistry. (2012, July 26). Establishment of inherent stability on piracetam by UPLC/HPLC and development of a validated stability-indicating method.
  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit. Product chemistry - Relevant impurities of technical active substances.
  • Semantic Scholar. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

Sources

A Comparative Guide to the Infrared Spectroscopy of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in structural chemistry and drug development, infrared (IR) spectroscopy remains an indispensable technique for the rapid and non-destructive elucidation of molecular structures. This guide provides an in-depth analysis of the expected IR absorption bands for the heterocyclic compound 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole. By dissecting the vibrational modes of its constituent fragments—1H-indazole and 2,5-dimethyl-1H-pyrrole—and comparing them to the parent molecule, we offer a predictive framework for spectral interpretation. This analysis is grounded in established spectroscopic principles and supported by experimental data from related structures, providing a robust tool for compound identification and characterization.

The Structural Rationale: A Tale of Two Rings

The target molecule, this compound, is a fascinating conjugate system composed of an indazole ring and a 2,5-dimethylpyrrole ring linked by a C-N bond. The indazole moiety contributes a bicyclic aromatic system with a pyrrolic nitrogen (N-H) and a pyridinic nitrogen. The 2,5-dimethylpyrrole unit, on the other hand, is N-substituted, a critical feature that will manifest in its IR spectrum. Understanding the vibrational characteristics of each component is paramount to interpreting the spectrum of the combined molecule.

Predicted IR Absorption Bands: A Comparative Analysis

The following table summarizes the predicted key IR absorption bands for this compound, with a comparative look at its foundational moieties. This predictive analysis is synthesized from gas-phase and condensed-phase spectral data of the parent heterocycles and general knowledge of group frequencies.[1][2][3][4][5]

Vibrational Mode 1H-Indazole (cm⁻¹) 2,5-Dimethyl-1H-pyrrole (cm⁻¹) Predicted this compound (cm⁻¹) Commentary
N-H Stretch 3100-3300 (broad)3400-3500 (sharp to broad)3100-3300 (broad)The indazole N-H stretch is expected to be present and likely broadened due to hydrogen bonding in the solid state. The N-H stretch from the pyrrole moiety will be absent due to N-substitution.[6][7][8][9]
Aromatic C-H Stretch 3000-3100~31363000-3150Both rings contribute to this region. These bands are typically of medium to weak intensity and appear just above 3000 cm⁻¹.[10][11][12]
Aliphatic C-H Stretch N/A2850-29602850-2960These bands arise from the symmetric and asymmetric stretching of the two methyl groups on the pyrrole ring.[13]
C=C & C=N Ring Stretch 1450-16201470-15601450-1630A series of complex, medium to strong bands are expected from the stretching vibrations within both the indazole and pyrrole rings.[14][15]
C-H In-Plane Bending 1000-13001000-14001000-1400A series of weaker bands in this region correspond to the in-plane bending of aromatic C-H bonds.
C-H Out-of-Plane Bending 700-900700-800700-900Strong bands in this region are highly diagnostic of the substitution pattern on the aromatic rings.[10][14]
C-N Stretch 1100-13001100-13001100-1350These vibrations are often coupled with other modes and can be found in the fingerprint region.[16]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To empirically validate the predicted spectral features, a standard procedure for acquiring a Fourier-transform infrared (FTIR) spectrum using the Attenuated Total Reflectance (ATR) technique is outlined below. ATR is often preferred for solid samples due to its minimal sample preparation and high reproducibility.

Methodology: ATR-FTIR Spectroscopy
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize for at least 30 minutes.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Collection:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Record a background spectrum. This is a critical step to ratio against the sample spectrum, thereby removing instrument and environmental contributions.

  • Sample Application:

    • Place a small amount (1-2 mg) of the solid this compound sample onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. The applied force should be sufficient to obtain a good quality spectrum without damaging the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically perform a background correction.

    • If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave. This will make the spectrum appear more like a traditional transmission spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

The logical flow of this experimental procedure is depicted in the following diagram:

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Instrument_Prep Instrument Stabilization & Purge Clean_Crystal Clean ATR Crystal Instrument_Prep->Clean_Crystal Background Collect Background Spectrum Clean_Crystal->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Collect_Spectrum Collect Sample Spectrum Apply_Sample->Collect_Spectrum Process_Data Background & ATR Correction Collect_Spectrum->Process_Data Peak_Picking Peak Identification Process_Data->Peak_Picking

Figure 1. Experimental workflow for ATR-FTIR spectroscopy.

Key Distinguishing Features and Comparative Insights

The most telling feature in the IR spectrum of this compound will be the presence of a single, broad N-H stretching band characteristic of the indazole ring and the conspicuous absence of the N-H stretch from the pyrrole moiety. This immediately confirms the N-substitution on the pyrrole ring.

Furthermore, the C-H stretching region will be informative. The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) from the methyl groups provides clear evidence for both the aromatic systems and the alkyl substituents.[10][14][13]

The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands arising from C-C and C-N stretching and various bending modes. While individual assignment in this region is challenging, the overall pattern serves as a unique identifier for the molecule, much like a human fingerprint. The out-of-plane C-H bending bands between 700 and 900 cm⁻¹ will be particularly sensitive to the substitution pattern on the indazole ring.

The relationship between the molecular structure and its characteristic IR absorption regions is illustrated below.

molecular_vibrations cluster_mol This compound cluster_bands Characteristic IR Absorption Regions (cm⁻¹) mol NH_Stretch N-H Stretch (Indazole) 3100-3300 mol->NH_Stretch Indazole N-H Aromatic_CH Aromatic C-H Stretch 3000-3150 mol->Aromatic_CH Aromatic Rings Aliphatic_CH Aliphatic C-H Stretch (Methyl) 2850-2960 mol->Aliphatic_CH Methyl Groups Ring_Stretch C=C & C=N Ring Stretch 1450-1630 mol->Ring_Stretch Indazole & Pyrrole Rings OOP_Bending C-H Out-of-Plane Bending 700-900 mol->OOP_Bending Substituted Indazole Ring

Figure 2. Correlation of molecular structure with IR absorption regions.

Conclusion

The infrared spectrum of this compound is predicted to be a composite of the characteristic absorptions of its constituent indazole and N-substituted dimethylpyrrole rings. Key diagnostic bands include the indazole N-H stretch, both aromatic and aliphatic C-H stretches, and a complex fingerprint region indicative of the overall molecular structure. By comparing the experimental spectrum to the predictive analysis presented in this guide, researchers can confidently identify and characterize this molecule, leveraging the power of IR spectroscopy in their synthetic and analytical workflows. Computational methods, such as Density Functional Theory (DFT), can further refine these predictions by calculating theoretical vibrational frequencies, offering a powerful synergy between experimental and computational chemistry.[17][18][19][20][21]

References

  • ResearchGate. (n.d.). Calculated IR spectra of heterocyclic compounds at B3LYP/6-31G (d,p) level.... Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Retrieved from [Link]

  • University of Babylon. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Fritz Haber Institute. (2006). An infrared spectroscopic study of protonated and cationic indazole. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylpyrrole. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • Apollo - University of Cambridge. (n.d.). Efficient Composite Infrared Spectroscopy: Combining the Double-Harmonic Approximation with Machine Learning Potentials. Retrieved from [Link]

  • MDPI. (2021). Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (1993). Gas-phase Infrared Spectrum of Indazole. Retrieved from [Link]

  • NIST. (n.d.). 1H-indazole hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • OpenStax. (2023). Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • SpectraBase. (n.d.). Indazole. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Retrieved from [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. Retrieved from [Link]

  • ACS Publications. (2020). Theoretical Infrared Spectra: Quantitative Similarity Measures and Force Fields. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,5-Dimethyl-1-(4-nitrophenyl)pyrrole. Retrieved from [Link]

  • arXiv. (2024). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2025). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Elixir International Journal. (n.d.). Vibrational Spectroscopic (FT-IR, FT-Raman) and Quantum Chemical Investigation of 2,2'-(p-phenylenedimethylene)bis(1,3-dithiane). Retrieved from [Link]

  • PubMed. (2008). N-H...pi interactions in pyrroles: systematic trends from the vibrational spectroscopy of clusters. Retrieved from [Link]

  • Armenian Journal of Physics. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Retrieved from [Link]

  • SciELO. (2025). Raman Spectroscopy as a Tool for the Characterization of Pyrrole and Indole Cyanation via Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. Retrieved from [Link]

  • PubMed. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.